molecular formula C10H11BrO B1371223 2-(Bromomethyl)chroman CAS No. 852181-00-1

2-(Bromomethyl)chroman

Cat. No.: B1371223
CAS No.: 852181-00-1
M. Wt: 227.1 g/mol
InChI Key: FQPRCEFOQRTXQL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)chroman is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3,4-dihydro-2H-chromene
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InChI

InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPRCEFOQRTXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656801
Record name 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

852181-00-1
Record name 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran
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Record name 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran
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Record name 2-(Bromomethyl)chroman
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chroman Synthon

In the landscape of modern medicinal chemistry and drug development, the chroman scaffold stands as a privileged structure, forming the core of numerous biologically active molecules. Its unique bicyclic framework, merging a benzene ring with a tetrahydropyran ring, offers a three-dimensional architecture that is amenable to a wide array of chemical modifications. Among the diverse array of chroman derivatives, 2-(Bromomethyl)chroman emerges as a particularly valuable and versatile synthetic intermediate. The presence of the reactive bromomethyl group at the 2-position provides a chemical handle for a multitude of nucleophilic substitution and coupling reactions, unlocking a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

This technical guide is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. It aims to provide a comprehensive overview of the synthesis, properties, and applications of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers practical insights into synthetic protocols, and is grounded in authoritative scientific literature.

Physicochemical and Spectroscopic Profile

This compound, systematically named 2-(bromomethyl)-3,4-dihydro-2H-chromene, is a halogenated heterocyclic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 852181-00-1[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]
Appearance Pale-yellow liquid (predicted)
Boiling Point 300.6 °C at 760 mmHg[1]
Density 1.405 g/cm³[1]
Refractive Index 1.562[1]
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is scarce, we can predict the expected spectral features based on the analysis of analogous structures.

1.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and aliphatic protons of the chroman ring system.

  • Aromatic Protons (δ 6.8-7.2 ppm): A complex multiplet pattern arising from the four protons on the benzene ring.

  • Benzylic Proton (H-2) (δ 4.5-5.0 ppm): A multiplet corresponding to the proton at the chiral center (C2), coupled to the adjacent methylene protons (H-3) and the bromomethyl protons.

  • Bromomethyl Protons (-CH₂Br) (δ 3.5-3.8 ppm): A doublet of doublets (or a more complex multiplet) due to coupling with the H-2 proton.

  • Methylene Protons (H-3 and H-4) (δ 1.8-3.0 ppm): Complex multiplets for the two methylene groups of the tetrahydropyran ring.

1.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide key information on the carbon framework.

  • Aromatic Carbons (δ 115-160 ppm): Six distinct signals for the aromatic carbons, with the oxygen-bearing carbon appearing at the lower field.

  • Benzylic Carbon (C-2) (δ 75-85 ppm): The carbon atom attached to both the oxygen and the bromomethyl group.

  • Bromomethyl Carbon (-CH₂Br) (δ 30-40 ppm): The carbon of the bromomethyl group, shifted downfield due to the electron-withdrawing bromine atom.

  • Methylene Carbons (C-3 and C-4) (δ 20-35 ppm): Signals for the two aliphatic methylene carbons.

1.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O-C stretching (ether): ~1050-1250 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

1.1.4. Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing compounds. The molecular ion peak (M⁺) and the (M+2)⁺ peak will have a relative intensity of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would likely involve the loss of a bromine radical (•Br) and the cleavage of the chroman ring.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Radical Bromination of 2-Methylchroman

A highly effective and regioselective method for the synthesis of this compound is the free-radical bromination of 2-methylchroman at the benzylic position. The use of N-bromosuccinimide (NBS) as the bromine source, in conjunction with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), is the preferred method to maintain a low concentration of bromine and minimize side reactions.[2][3]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS serves as a stable and easy-to-handle source of bromine radicals. It maintains a low and constant concentration of Br₂ in the reaction mixture, which is crucial for favoring radical substitution over electrophilic addition to the aromatic ring.[2]

  • Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is required to initiate the chain reaction by generating the initial bromine radicals. AIBN is often preferred due to its predictable decomposition rate and the formation of non-interfering byproducts.[4]

  • Solvent (Carbon Tetrachloride or Acetonitrile): An inert solvent that does not react with the radicals is essential. Carbon tetrachloride has been traditionally used, but due to its toxicity, acetonitrile is a viable alternative.[5]

Experimental Protocol: Benzylic Bromination of 2-Methylchroman

Materials:

  • 2-Methylchroman

  • N-Bromosuccinimide (NBS), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylchroman (1.0 eq).

  • Add the anhydrous solvent (CCl₄ or CH₃CN) to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the complete consumption of the starting material (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Cool the mixture further in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

  • The filtrate, containing the desired product, is then concentrated under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow start Start: 2-Methylchroman reagents NBS, AIBN Solvent (CCl₄ or CH₃CN) start->reagents Add reflux Reflux (Initiation of Radical Chain Reaction) reagents->reflux Heat workup Work-up (Filtration, Concentration) reflux->workup Cool purification Purification (Distillation or Chromatography) workup->purification product Product: this compound purification->product

Figure 1. Workflow for the synthesis of this compound via benzylic bromination.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position of the chroman ring system.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions. Given the benzylic nature of the carbocation that would be formed in an Sₙ1 pathway, which is stabilized by the adjacent oxygen atom and the aromatic ring, both mechanisms are plausible.

Nucleophilic_Substitution substrate This compound (Electrophile) product Substituted Chroman (Product) substrate->product Sₙ1 or Sₙ2 leaving_group Bromide Ion (Br⁻) (Leaving Group) substrate->leaving_group Departure nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻) nucleophile->product Attack

Figure 2. General scheme of nucleophilic substitution on this compound.

3.1.1. Synthesis of 2-(Azidomethyl)chroman

A prime example of a nucleophilic substitution reaction is the synthesis of 2-(azidomethyl)chroman by reacting this compound with sodium azide. The azide functional group is a versatile precursor for the synthesis of amines via reduction or for use in "click" chemistry reactions.[6]

Experimental Protocol: Synthesis of 2-(Azidomethyl)chroman

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(azidomethyl)chroman.

  • The product can be purified by column chromatography if necessary.

Role in the Synthesis of Bioactive Molecules

The chroman framework is a key structural motif in a variety of pharmaceuticals. While direct synthesis of marketed drugs from this compound is not always the primary route, its utility as a versatile intermediate for the synthesis of complex chroman derivatives is of significant interest in drug discovery.

A notable example of a complex drug containing a chroman moiety is Nebivolol , a highly selective β₁ adrenergic receptor antagonist used to treat high blood pressure.[7] The synthesis of Nebivolol involves the coupling of two chiral chroman epoxide intermediates.[8][9] While various synthetic routes to these epoxides exist, the functionalization of a pre-formed chroman ring is a common strategy. This compound can serve as a precursor to introduce the necessary side chain that is then converted to the epoxide. The ability to introduce various nucleophiles at the 2-position allows for the exploration of diverse synthetic pathways towards such complex targets.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Conclusion and Future Perspectives

This compound stands as a valuable and reactive intermediate in the synthetic organic chemist's toolbox. Its straightforward synthesis via radical bromination of 2-methylchroman and the high reactivity of its bromomethyl group towards nucleophilic substitution make it an ideal starting point for the synthesis of a diverse range of functionalized chroman derivatives. The chroman scaffold's prevalence in bioactive molecules underscores the importance of versatile synthons like this compound in the ongoing quest for new therapeutic agents. Future research will likely focus on expanding the repertoire of transformations involving this intermediate, including its use in various cross-coupling reactions and the development of stereoselective synthetic routes to chiral 2-substituted chromans, further solidifying its role in the design and synthesis of next-generation pharmaceuticals.

References

The Strategic Application of 2-(Bromomethyl)chroman in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its unique structural and electronic properties make it an ideal framework for the design of novel therapeutic agents across various disease areas, including cancer, neurodegenerative disorders, and infectious diseases.[5][6][7] This technical guide focuses on a particularly valuable derivative: 2-(Bromomethyl)chroman. The introduction of a reactive bromomethyl group at the 2-position transforms the stable chroman core into a versatile electrophilic intermediate, unlocking a vast potential for chemical modification and the synthesis of diverse compound libraries. This document will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development programs.

The Chroman Scaffold: A Privileged Platform in Drug Design

The chroman framework, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a recurring motif in natural products and synthetic drugs.[8] Its conformational flexibility and the electronic influence of the embedded oxygen atom contribute to its ability to interact with a wide range of biological targets.[7] Derivatives of the broader chromene and chroman family have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[7][9]

The therapeutic potential of this scaffold is exemplified by compounds that have entered clinical studies or are established drugs. For instance, some chromanone analogs have shown promise as novel serotonin reuptake inhibitors and anticancer agents.[1] The versatility of the chroman ring system allows for substitutions at various positions, enabling fine-tuning of physicochemical properties and biological activity.[10][11]

This compound: A Key Intermediate for Chemical Diversification

The strategic introduction of a bromomethyl group at the C-2 position of the chroman ring creates a potent electrophilic center. This functionalization is pivotal as it allows for a variety of nucleophilic substitution reactions, providing a gateway to a diverse array of derivatives. The reactivity of the C-Br bond in this compound is the cornerstone of its utility in medicinal chemistry.

Synthesis of this compound and its Analogs

The synthesis of this compound derivatives can be approached through several routes. One common strategy involves the functionalization of a pre-formed chroman ring. For instance, bromination of a 2-methylchroman derivative can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

A notable example from the literature, although leading to a more complex product, highlights the reactivity at the 2-position. In an attempt to brominate a 2-methyl-3-formyl-chromenone, an unexpected bromo-tribromomethylation occurred, yielding (Z)-2-(bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone.[12] This underscores the potential for complex transformations at the C-2 methyl group.

A more direct synthesis of a related compound, 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones, has also been reported, showcasing the accessibility of such reactive intermediates.[13]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its ability to act as an alkylating agent. The bromomethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 2-position, significantly expanding the chemical space accessible from a common intermediate.

Diagram of Synthetic Utility:

G Intermediate This compound Amine_Product 2-(Aminomethyl)chroman Derivatives Intermediate->Amine_Product Thiol_Product 2-(Thioether)chroman Derivatives Intermediate->Thiol_Product Alcohol_Product 2-(Alkoxymethyl)chroman Derivatives Intermediate->Alcohol_Product Carboxylate_Product 2-(Ester)chroman Derivatives Intermediate->Carboxylate_Product Azide_Product 2-(Azidomethyl)chroman (Click Chemistry Precursor) Intermediate->Azide_Product Amine Amines (R-NH2) Amine->Amine_Product Nucleophilic Substitution Thiol Thiols (R-SH) Thiol->Thiol_Product Nucleophilic Substitution Alcohol Alcohols/Phenols (R-OH) Alcohol->Alcohol_Product Nucleophilic Substitution Carboxylate Carboxylates (R-COO-) Carboxylate->Carboxylate_Product Nucleophilic Substitution Azide Azide (N3-) Azide->Azide_Product Nucleophilic Substitution

Caption: Synthetic pathways from this compound.

Therapeutic Applications and Case Studies

While direct applications of this compound are often as a synthetic intermediate, the resulting derivatives have shown significant biological activities.

Anticancer Agents

The chroman scaffold is a key component in a number of compounds with antiproliferative activity.[5] For example, a series of chroman derivatives were designed and synthesized, with some exhibiting remarkable inhibitory effects on the growth of human breast cancer cell line MCF-7.[5] The ability to introduce diverse side chains at the 2-position via a 2-(bromomethyl) intermediate is a powerful strategy for optimizing anticancer potency. The synthesis of new heterocycles from 3-acetyl-6-bromo-2H-chromen-2-one has also yielded compounds with potential antiproliferative effects.[14]

Enzyme Inhibitors

The chroman-4-one scaffold has been successfully employed in the development of selective enzyme inhibitors. A series of substituted chroman-4-one derivatives were synthesized and evaluated as novel inhibitors of SIRT2, an enzyme implicated in aging-related diseases like neurodegenerative disorders.[10][15] Although these specific examples did not start from this compound, the structure-activity relationship studies revealed that substitution at the 2-position is crucial for potency.[10] This highlights the potential of using this compound to generate libraries of 2-substituted chromans for screening against various enzymatic targets.

Furthermore, new 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones have been synthesized and evaluated for their inhibitory activities against serine proteases, HIV aspartyl protease, nitric oxide synthase, and a panel of protein kinases.[13][16] These derivatives can generate highly reactive quinonimine methide intermediates, which can be exploited for the design of enzyme inhibitors.[13][16]

Antiepileptic and Neuroprotective Agents

Chroman derivatives have also been investigated for their antiepileptic activities.[5] The development of multi-target-directed ligands based on the chromone scaffold for neurodegenerative therapeutics is an active area of research.[6] The synthetic flexibility offered by this compound allows for the creation of compounds that can be optimized for central nervous system activity.

Experimental Protocols

General Protocol for Nucleophilic Substitution

Objective: To synthesize a 2-substituted methylchroman derivative from this compound.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Apolar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Base (if required, e.g., Triethylamine, Potassium carbonate)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (1-1.2 equivalents). If the nucleophile is an amine or if the reaction generates HBr, add a non-nucleophilic base (1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted methylchroman.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the starting material and the product. Further characterization of the purified product should be performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic use enables the rapid and efficient diversification of the privileged chroman scaffold, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The reactivity of the bromomethyl group provides a reliable handle for introducing a wide array of chemical functionalities, leading to the discovery of novel therapeutic agents with potential applications in oncology, neurodegenerative diseases, and beyond. As the demand for novel chemical entities continues to grow, the importance of key building blocks like this compound in drug discovery pipelines will undoubtedly increase.

References

Introduction: The Imperative for Rigorous Characterization of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Analytical Characterization of 2-(Bromomethyl)chroman

This compound is a heterocyclic compound featuring a chroman backbone with a reactive bromomethyl group at the 2-position.[1] This functional arrangement makes it a valuable and versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules.[1][2] The reactivity of the bromomethyl group allows for its use in a variety of nucleophilic substitution and coupling reactions, enabling the introduction of diverse functionalities onto the chroman scaffold.[1][2]

Given its role as a critical building block, the structural integrity, identity, and purity of this compound must be unequivocally established. Failure to do so can lead to the formation of unintended side products, impact reaction yields, and introduce impurities that compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the analytical characterization of this compound, detailing the core techniques and the scientific rationale behind their application. It is designed for researchers, chemists, and quality control professionals who require a robust, self-validating system for compound verification.

Section 1: Unambiguous Structural Elucidation via Spectroscopy

Spectroscopic techniques are foundational for determining molecular structure.[3][4] They probe the interaction of molecules with electromagnetic radiation to provide detailed information about the chemical environment of atoms and functional groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][5] By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides a detailed map of the carbon-hydrogen framework.

Expertise & Causality: For this compound, ¹H NMR is used to confirm the presence and connectivity of all protons. The bromomethyl protons (-CH₂Br) are of particular interest. Their chemical shift is influenced by two primary factors: the electron-withdrawing inductive effect of the adjacent bromine atom and the magnetic environment of the chroman ring system. This combination typically results in a downfield chemical shift, characteristically observed in the δ 3.4–4.7 ppm region.[6] The signals for the aromatic protons and the aliphatic protons on the dihydropyran ring will also provide crucial structural confirmation.

¹³C NMR complements the proton data by identifying all unique carbon environments. The carbon of the bromomethyl group will appear in a distinct region of the spectrum, and the number of aromatic and aliphatic signals will confirm the overall carbon skeleton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm for calibration.[6]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, adjusted to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.[6]

    • Integrate all signals to determine the relative ratio of protons in each environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale for Chemical Shift
-CH₂Br3.5 - 4.530 - 40Deshielded by the electronegative bromine atom.
Aromatic C-H6.7 - 7.5115 - 130, 150-160Typical range for protons on a substituted benzene ring.
Chroman C2-H4.0 - 5.070 - 80Aliphatic proton adjacent to the ring oxygen and the CH₂Br group.
Chroman C3-H₂1.8 - 2.520 - 30Diastereotopic protons on the saturated dihydropyran ring.
Chroman C4-H₂2.6 - 3.020 - 30Benzylic protons adjacent to the aromatic ring.
Mass Spectrometry (MS): Confirming Molecular Weight and Identity

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information from its fragmentation patterns.[3][4]

Expertise & Causality: The most critical diagnostic feature for a bromine-containing compound in MS is its isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This results in two molecular ion peaks in the mass spectrum: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are separated by 2 m/z units and have almost equal intensity.[8][9][10] The observation of this characteristic 1:1 doublet is definitive evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unambiguous determination of the molecular formula.[11]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

  • Instrumentation:

    • Ionization Source: ESI or Electron Ionization (EI).

    • Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Ionization Mode: Positive ion mode is typically used.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum across a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak cluster (M+ and M+2).

    • Verify that the peaks are separated by 2 m/z units and their intensity ratio is approximately 1:1.

    • Compare the observed molecular weight with the theoretical molecular weight of C₁₀H₁₁BrO (227.1 g/mol ).[1][12]

Section 2: Assessing Purity with Chromatographic Techniques

Chromatographic methods are essential for separating the main compound from any impurities, thereby allowing for accurate purity assessment and quantification.[3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most widely used technique for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[4][13] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Causality: For a molecule like this compound, a reversed-phase HPLC method is the logical choice. The compound has moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[14] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column. Detection is typically achieved using a UV detector, set at a wavelength where the chroman's aromatic ring exhibits strong absorbance (e.g., 254 nm).[14]

Trustworthiness through Validation: A described HPLC protocol becomes a self-validating system when its performance characteristics are systematically evaluated. Method validation demonstrates that the method is suitable for its intended purpose and includes tests for specificity, linearity, accuracy, precision, and robustness.[15][16]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • System: HPLC with a UV detector.[14]

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.[14]

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.[13]

    • Detection: UV at 254 nm.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.[7]

Section 3: Absolute Structure Confirmation with X-ray Crystallography

While spectroscopic and chromatographic techniques provide comprehensive evidence, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure.[17][18]

Expertise & Causality: This technique works by diffracting a beam of X-rays off a single, well-ordered crystal of the compound.[17] The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice, as well as bond lengths and angles.[17] This method is considered the "gold standard" because it provides a direct visualization of the molecular structure, confirming the connectivity and stereochemistry without ambiguity.[19][20] The primary prerequisite, and often the most significant challenge, is the ability to grow a single crystal of sufficient quality.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., dichloromethane-methanol).[11]

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[17]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This model is then refined against the experimental data to yield the final, highly accurate molecular structure.[20]

Integrated Analytical Workflow

A robust characterization of this compound relies not on a single technique, but on the logical and synergistic application of multiple methods. The following diagram illustrates a standard workflow that ensures comprehensive analysis from initial synthesis to final quality control.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Final Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (HRMS) NMR->MS Molecular Weight Structure_Confirm Structure & Identity Confirmed? MS->Structure_Confirm Structure_Confirm->Synthesis No (Re-synthesize/Purify) HPLC HPLC Analysis Structure_Confirm->HPLC Yes Purity_Check Purity ≥ 95%? HPLC->Purity_Check Purity_Check->Synthesis No (Re-purify) XRay X-ray Crystallography (Optional Gold Standard) Purity_Check->XRay If absolute confirmation needed Final_Product Qualified Material for R&D Purity_Check->Final_Product Yes XRay->Final_Product

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound is a non-negotiable prerequisite for its use in research and drug development. A multi-technique approach, grounded in sound scientific principles, is essential for ensuring its identity, structure, and purity. NMR and Mass Spectrometry serve as the primary tools for structural verification, while HPLC provides the quantitative measure of purity. For ultimate structural proof, X-ray crystallography remains the definitive method. By following the integrated workflow and detailed protocols outlined in this guide, scientists can establish a self-validating system that guarantees the quality of this critical synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific outcomes.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-(Bromomethyl)chroman

This compound is a heterocyclic compound featuring a chroman backbone with a reactive bromomethyl group at the 2-position.[1] Chroman derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds. The bromomethyl group serves as a versatile synthetic handle, allowing for a variety of nucleophilic substitution and coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are designed to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a comprehensive understanding for researchers in the field.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and bromine atoms, as well as the aromatic ring current.[2]

Diagram: Molecular Structure and Proton Labeling of this compound

Caption: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton LabelMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
H-aromaticMultiplet6.8 - 7.2-Protons on the benzene ring, appearing as a complex multiplet.
H-2Multiplet~4.2 - 4.4-Methine proton at the chiral center, deshielded by the adjacent oxygen and bromomethyl group.
H-3 (axial & equatorial)Multiplets~1.9 - 2.2-Diastereotopic methylene protons adjacent to the chiral center, showing complex splitting.
H-4 (axial & equatorial)Multiplets~2.8 - 3.0-Benzylic methylene protons, deshielded by the aromatic ring.
-CH₂BrDoublet of doublets~3.5 - 3.7~10 (geminal), ~5 (vicinal)Diastereotopic protons of the bromomethyl group, split by each other and the H-2 proton. The chemical shift is characteristic of benzylic bromides.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C-aromatic (quaternary)150 - 155Aromatic carbon attached to oxygen, significantly deshielded.
C-aromatic (CH)115 - 130Aromatic carbons with attached protons.
C-275 - 80Carbon of the chiral center, deshielded by the adjacent oxygen.
C-325 - 30Aliphatic methylene carbon.
C-420 - 25Benzylic methylene carbon.
-CH₂Br30 - 35Carbon of the bromomethyl group, deshielded by the bromine atom.[3]

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁BrO), the expected monoisotopic mass is approximately 225.999 g/mol .[4]

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)IonComments
226/228[C₁₀H₁₁BrO]⁺Molecular ion peak (M⁺), showing the characteristic isotopic pattern for bromine.
147[C₁₀H₁₁O]⁺Loss of the bromine radical (•Br).
131[C₉H₇O]⁺A common fragment for chroman derivatives, resulting from the loss of ethylene from the [M-Br]⁺ ion.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds containing a benzyl group.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway of this compound

G M [C10H11BrO]+. m/z = 226/228 M_minus_Br [C10H11O]+ m/z = 147 M->M_minus_Br - .Br Fragment1 [C9H7O]+ m/z = 131 M_minus_Br->Fragment1 - C2H4 Fragment2 [C7H7]+ m/z = 91 M_minus_Br->Fragment2 - CO, -C2H4

Caption: A simplified fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data for this compound, the following experimental protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).[5]

  • ESI-MS Acquisition (for accurate mass):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺ or other adducts.

  • EI-MS Acquisition (for fragmentation pattern):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Acquire the spectrum over a mass range of m/z 50-300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution data, calculate the elemental composition to confirm the molecular formula.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides an unambiguous structural confirmation of this compound. Understanding the expected spectral features and the rationale behind them is crucial for researchers working with this versatile synthetic intermediate. The protocols outlined in this guide are designed to ensure the acquisition of high-quality, reliable data for confident structural assignment and for monitoring its subsequent chemical transformations in drug discovery and development workflows.

References

An In-depth Technical Guide to 2-(Bromomethyl)chroman (CAS No. 852181-00-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The chroman scaffold is a privileged heterocyclic motif, forming the core of a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. Within this class of compounds, 2-(Bromomethyl)chroman emerges as a highly versatile synthetic intermediate. The presence of a reactive bromomethyl group at the 2-position of the chroman ring system provides a chemical handle for a wide array of synthetic transformations, enabling the construction of diverse molecular architectures.

This technical guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging the synthetic potential of this compound. We will delve into its chemical properties, synthesis, reactivity, and applications, providing not just a recitation of facts, but also insights into the causality behind experimental choices. While specific, peer-reviewed spectroscopic and detailed synthetic protocols for this compound are not widely available in the public domain, this guide consolidates the existing knowledge on closely related analogues and provides robust, generalized protocols to empower your research endeavors.

Physicochemical and Structural Properties

This compound, with the CAS number 852181-00-1, is a substituted chroman derivative. The core structure consists of a benzene ring fused to a dihydropyran ring, with a bromomethyl substituent at the 2-position.[1][2]

PropertyValueSource
CAS Number 852181-00-1[1][3][4]
Molecular Formula C₁₀H₁₁BrO[3][4]
Molecular Weight 227.10 g/mol [3][4]
IUPAC Name 2-(bromomethyl)-3,4-dihydro-2H-chromene[2][4]
Canonical SMILES C1CC2=CC=CC=C2OC1CBr[2]
InChI Key FQPRCEFOQRTXQL-UHFFFAOYSA-N[5]
Physical Form Pale-yellow Liquid[5]
Storage Conditions Sealed in dry, 2-8°C[5]

Synthesis of this compound: A Strategic Overview

The synthesis of this compound typically involves the introduction of a bromomethyl group onto a pre-existing chroman or a related precursor. The most direct conceptual approach is the bromination of 2-methylchroman. However, the direct bromination of the methyl group can be challenging and may lead to side reactions. A more controlled and widely applicable strategy involves the synthesis of 2-(hydroxymethyl)chroman followed by the conversion of the hydroxyl group to a bromide.

G cluster_0 Synthetic Pathways to this compound Start Starting Materials (e.g., Salicylaldehyde, Acrolein) Chroman_Formation Chroman Ring Synthesis Start->Chroman_Formation Methyl_Chroman 2-Methylchroman Chroman_Formation->Methyl_Chroman Hydroxymethyl_Chroman 2-(Hydroxymethyl)chroman Chroman_Formation->Hydroxymethyl_Chroman Bromination_Direct Direct Bromination (e.g., NBS) Methyl_Chroman->Bromination_Direct Bromination_Indirect Hydroxyl to Bromide Conversion (e.g., PBr₃, CBr₄/PPh₃) Hydroxymethyl_Chroman->Bromination_Indirect Target This compound Bromination_Direct->Target Bromination_Indirect->Target

Caption: Synthetic strategies for this compound.

Generalized Protocol for the Synthesis of 2-(Hydroxymethyl)chroman

A common route to 2-substituted chromans involves the reaction of salicylaldehyde with an appropriate three-carbon synthon. For the synthesis of 2-(hydroxymethyl)chroman, a potential approach is the reaction of salicylaldehyde with acrolein followed by reduction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde in a suitable solvent such as toluene or dichloromethane.

  • Addition of Reagents: Add a Lewis acid catalyst (e.g., BF₃·OEt₂) to the solution at 0 °C. Subsequently, add acrolein dropwise while maintaining the temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude product in a suitable solvent like methanol or ethanol. Add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C. Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to yield 2-(hydroxymethyl)chroman.

Generalized Protocol for the Conversion of 2-(Hydroxymethyl)chroman to this compound

The conversion of the primary alcohol in 2-(hydroxymethyl)chroman to the corresponding bromide is a standard transformation in organic synthesis. The Appel reaction (using CBr₄ and PPh₃) or reaction with phosphorus tribromide (PBr₃) are common and effective methods.

Step-by-Step Methodology (Appel Reaction):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(hydroxymethyl)chroman and carbon tetrabromide (CBr₄) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Phosphine: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃) portion-wise to the stirred solution. The reaction is often exothermic.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond, which makes it an excellent electrophile for a variety of nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1][2]

Nucleophilic Substitution Reactions

The bromomethyl group is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the chroman ring. This is a cornerstone of its application in building molecular complexity.

G cluster_0 Nucleophilic Substitution at the Bromomethyl Group Start This compound Product 2-(Substituted methyl)chroman (Chroman-CH₂-Nu) Start->Product Sɴ2 Reaction Nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻, RO⁻) Nucleophile->Product Leaving_Group Bromide (Br⁻)

Caption: General scheme of nucleophilic substitution reactions.

Generalized Protocol for Azide Substitution:

A prime example is the reaction with sodium azide to form 2-(azidomethyl)chroman, a precursor for amines via reduction or for the construction of triazoles through "click" chemistry.

  • Reaction Setup: Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Nucleophile Addition: Add an excess of sodium azide (NaN₃) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 2-(azidomethyl)chroman can be purified by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form new carbon-carbon bonds. These reactions are pivotal in the synthesis of complex molecules, including many pharmaceutical agents.[6][7][8][9][10][11][12][13]

3.2.1. Suzuki Coupling

The Suzuki coupling reaction of this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base provides a powerful method for the synthesis of 2-(arylmethyl)chromans.[6][12][14][15][16]

G cluster_0 Suzuki Cross-Coupling Reaction Reactant1 This compound Product 2-(Arylmethyl)chroman Reactant1->Product Reactant2 Ar-B(OH)₂ Reactant2->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Schematic of the Suzuki cross-coupling reaction.

Generalized Protocol for Suzuki Coupling:

  • Reaction Setup: To a degassed mixture of this compound, an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The desired 2-(arylmethyl)chroman is then purified by column chromatography.

3.2.2. Sonogashira and Heck Reactions

Similarly, this compound can undergo Sonogashira coupling with terminal alkynes to yield 2-(alkynylmethyl)chromans[10][11][13][17] and Heck reactions with alkenes to produce 2-allylchroman derivatives.[8][9][18] These reactions further expand the synthetic toolbox for modifying the chroman scaffold.

Spectroscopic Characterization (Predicted)

Spectroscopic Data (Predicted)
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of δ 6.8-7.2 ppm), the diastereotopic protons of the bromomethyl group (a doublet of doublets or an AB quartet around δ 3.5-3.8 ppm), the proton at the 2-position (a multiplet around δ 4.2-4.5 ppm), and the methylene protons at the 3 and 4 positions (multiplets in the range of δ 1.8-2.8 ppm).[19][20][21]
¹³C NMR The carbon NMR spectrum should display signals for the aromatic carbons (δ 115-160 ppm), the carbon of the bromomethyl group (around δ 35-40 ppm), the carbon at the 2-position (around δ 70-75 ppm), and the carbons at the 3 and 4 positions (in the aliphatic region, δ 20-30 ppm).[22][23][24]
Mass Spectrometry The mass spectrum (e.g., under electron ionization) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine radical (M-Br)⁺ and other fragments corresponding to the chroman ring system.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), C-O stretching of the ether linkage (around 1200-1250 cm⁻¹), and the C-Br stretching vibration (typically in the range of 500-600 cm⁻¹).[25][26]

Applications in Drug Discovery and Medicinal Chemistry

The chroman moiety is a key pharmacophore in numerous bioactive molecules. The ability to functionalize the chroman scaffold via this compound makes it a valuable building block in the synthesis of novel therapeutic agents. Derivatives of chroman have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][27][28]

For instance, the introduction of various side chains via nucleophilic substitution or cross-coupling reactions on the 2-(bromomethyl) group can be used to modulate the pharmacological properties of the resulting molecules, aiding in structure-activity relationship (SAR) studies.[27]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Based on its structure as an alkyl bromide, it should be considered as a potential irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, offering a gateway to a wide array of functionalized chroman derivatives. Its reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, the generalized protocols and predictive spectroscopic information provided in this guide offer a solid foundation for researchers to explore its synthetic potential. As the demand for novel chroman-based compounds continues to grow, the importance of key intermediates like this compound in enabling innovative chemical synthesis is undeniable.

References

An In-Depth Technical Guide to 2-(Bromomethyl)chroman: Physicochemical Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Bromomethyl)chroman, a heterocyclic compound featuring a benzene ring fused to a tetrahydropyran ring, is a molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure is characterized by a chroman backbone with a highly reactive bromomethyl group at the 2-position.[1] This functional arrangement makes this compound a versatile and valuable intermediate for the synthesis of a wide array of more complex molecules.[1] The presence of the bromine atom provides an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the introduction of diverse functional groups.[1] This guide offers a comprehensive overview of the physical and chemical properties of this compound, its reactivity profile, established protocols for its use, and its applications for researchers, scientists, and professionals in drug development and material science.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding the physical characteristics of a chemical intermediate are foundational to its successful application in research and development.

Compound Identification

This compound is systematically identified by several key descriptors, ensuring its unambiguous recognition in chemical databases and literature.

Identifier Value
CAS Number 852181-00-1[1][2][3]
IUPAC Name 2-(bromomethyl)-3,4-dihydro-2H-chromene[1]
Molecular Formula C₁₀H₁₁BrO[1][2]
Molecular Weight 227.10 g/mol [1][2][3]
Canonical SMILES C1CC2=CC=CC=C2OC1CBr[1][4]
InChI Key FQPRCEFOQRTXQL-UHFFFAOYSA-N[1][4]
InChI String InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2[1][4]
Physicochemical Data

The physicochemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a liquid with a purity of 97% or higher.[2][3]

Property Value
Appearance Liquid[2]
Density 1.405 g/cm³[1]
Boiling Point 300.6 °C at 760 mmHg[1]
Flash Point 118.7 °C[1]
Refractive Index 1.562[1]
Vapor Pressure 0.00198 mmHg at 25 °C[1]
Storage Conditions Store at 0 - 8 °C[2] or Room Temperature[5] in a dry, cool, well-ventilated place.[6]

Section 2: Chemical Properties and Reactivity Profile

The synthetic utility of this compound stems directly from the reactivity of the bromomethyl group attached to the stereocenter at the C2 position of the chroman ring.

The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. Bromine's nature as an effective leaving group facilitates these transformations under relatively mild conditions. This reactivity is the cornerstone of its role as a building block.

Nucleophilic Substitution Reactions

The most prominent reaction pathway for this compound is nucleophilic substitution. The bromine atom can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.[1] This versatility allows for the facile introduction of functionalities crucial for tuning the biological activity and physical properties of target molecules.

G cluster_reagents Nucleophiles cluster_products Products R-NH2 Amine (R-NH₂) BMC This compound R-NH2->BMC R-SH Thiol (R-SH) R-SH->BMC R-OH Alcohol/Phenol (R-OH) R-OH->BMC Product_N Amine Derivative Product_S Thioether Derivative Product_O Ether Derivative BMC->Product_N + HBr BMC->Product_S + HBr BMC->Product_O + HBr

Reactivity of this compound with various nucleophiles.
Other Synthetic Transformations

Beyond simple substitutions, this compound can participate in more complex transformations, such as coupling reactions, further extending its synthetic utility.[1] As a brominated heterocycle, it is a valuable precursor for creating intricate molecular architectures, a critical aspect in the exploration of novel chemical space for drug discovery.[7]

Section 3: Synthesis and Spectroscopic Characterization

Synthetic Strategies

The synthesis of this compound and related structures often involves the functionalization of a pre-formed chroman or 2H-chromene ring system.[1][8][9] A common and effective method for introducing the bromomethyl group at a benzylic position is through radical bromination.

Exemplary Protocol: Radical Bromination This protocol is a generalized procedure based on standard methods for benzylic bromination, such as the Wohl-Ziegler reaction.[10] The causality for this choice rests on the method's selectivity for allylic and benzylic positions, minimizing unwanted aromatic ring bromination. The use of a radical initiator is critical to generate the bromine radical required to initiate the chain reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material, 2-methylchroman, in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) to the solution. NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition.

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to promote the homolytic cleavage of the initiator and begin the radical chain reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct is a solid and can be removed by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude product via flash column chromatography on silica gel to yield pure this compound.

G start Dissolve 2-Methylchroman in CCl₄ reagents Add NBS and catalytic AIBN start->reagents reaction Heat to Reflux with Light Source reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool, Filter Succinimide monitor->workup Complete wash Aqueous Workup (Na₂S₂O₃, Brine) workup->wash purify Purify by Flash Chromatography wash->purify end Pure this compound purify->end

Generalized workflow for the synthesis and purification of this compound.
Spectroscopic Analysis

Structural elucidation and purity assessment are typically performed using a combination of spectroscopic techniques.[11] While specific spectra for this compound require experimental acquisition, the expected features can be reliably predicted from its structure.

Technique Expected Features
¹H NMR - Aromatic Protons: Signals in the ~6.8-7.2 ppm range corresponding to the protons on the benzene ring. - Chroman Protons: A multiplet for the proton at the C2 position, and complex multiplets for the diastereotopic protons at C3 and C4. - Bromomethyl Protons (-CH₂Br): A characteristic doublet or multiplet in the ~3.4-3.7 ppm range due to the deshielding effect of the adjacent bromine atom.
¹³C NMR - Aromatic Carbons: Signals in the ~115-160 ppm region. - Chroman Carbons: Signals for C2, C3, and C4 in the aliphatic region. - Bromomethyl Carbon (-CH₂Br): A signal in the ~30-35 ppm range.
IR Spectroscopy - C-H (aromatic): Stretching vibrations >3000 cm⁻¹. - C-H (aliphatic): Stretching vibrations <3000 cm⁻¹. - C-O-C (ether): Strong stretching band around 1200-1250 cm⁻¹. - C-Br: Stretching vibration in the fingerprint region, typically ~500-600 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). The monoisotopic mass is 225.99933 Da.[4] - Fragmentation: Loss of Br• (m/z 79/81) or CH₂Br• (m/z 93/95) would be expected fragmentation pathways.

Protocol for Spectroscopic Characterization: This protocol outlines a self-validating system where data from multiple spectroscopic sources are correlated to confirm the structure.[11]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep_nmr Dissolve in CDCl₃ with TMS acq_nmr Acquire ¹H, ¹³C NMR prep_nmr->acq_nmr prep_ir Prepare as neat film or KBr pellet acq_ir Acquire FTIR Spectrum prep_ir->acq_ir prep_ms Dilute in suitable solvent (e.g., MeOH) acq_ms Acquire Mass Spectrum (EI or ESI) prep_ms->acq_ms analyze Correlate Data: - Functional Groups (IR) - Connectivity (NMR) - Molecular Weight (MS) acq_nmr->analyze acq_ir->analyze acq_ms->analyze validate Structure Confirmed analyze->validate

Integrated workflow for spectroscopic analysis.

Section 4: Applications in Research and Development

This compound is not an end product but a crucial stepping stone. Its derivatives are actively explored in several high-impact fields.

  • Pharmaceutical Development: The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[12] Derivatives have been investigated for anticancer, antiepileptic, neuroprotective, and antioxidant activities.[1][12][13] this compound serves as a key intermediate for synthesizing libraries of these derivatives to explore structure-activity relationships (SAR).[2]

  • Agrochemicals: Its reactive nature allows for its incorporation into novel pesticides and herbicides, where the chroman motif can contribute to efficacy and bioavailability.[2]

  • Material Science: The compound can be used to develop new polymers or functional materials where specific electronic or optical properties are desired.[2]

Section 5: Safety and Handling

As a reactive alkylating agent, this compound requires careful handling to ensure laboratory safety.

  • Hazards: The compound is known to cause skin and eye irritation.[14][15] It may be harmful if swallowed or inhaled.[14][15]

  • Precautions for Safe Handling:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[6][16]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[14][17]

    • Avoid all personal contact, including inhalation of vapors.[16]

    • Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]

Conclusion

This compound is a synthetically versatile and valuable chemical intermediate. Its well-defined physicochemical properties and predictable reactivity, centered on the bromomethyl functional group, make it an essential tool for chemists in academia and industry. From the development of novel anticancer agents to the creation of advanced materials, the utility of this compound is extensive. A thorough understanding of its properties, safe handling procedures, and synthetic potential is paramount for leveraging this powerful molecular building block to its full potential.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Bromomethyl)chroman

The chroman ring system is a privileged scaffold, forming the core of numerous biologically active natural products and synthetic compounds, including tocopherols (Vitamin E) and various flavonoids. Its derivatives are known to possess a wide array of pharmacological activities, including antioxidant, anticonvulsant, and neuroprotective properties. This compound (CAS No. 852181-00-1) emerges as a particularly valuable synthetic intermediate. The introduction of a bromomethyl group at the C2 position creates a reactive electrophilic site, ideal for nucleophilic substitution reactions. This functional handle allows for the facile introduction of diverse molecular fragments, making it a cornerstone for building libraries of complex molecules for pharmaceutical and agrochemical research.

A thorough understanding of the molecule's three-dimensional structure and conformational dynamics is paramount. The orientation of the C2-substituent relative to the chroman ring system can profoundly influence its steric and electronic profile, thereby dictating its reactivity in synthetic transformations and its binding affinity to macromolecular targets. This guide delineates a multi-faceted approach to characterize this crucial molecule.

Physicochemical Properties

A summary of the core properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 852181-00-1
IUPAC Name 2-(bromomethyl)-3,4-dihydro-2H-chromene
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Appearance Liquid
SMILES C1CC2=CC=CC=C2OC1CBr
InChI Key FQPRCEFOQRTXQL-UHFFFAOYSA-N

Structural Elucidation: A Spectroscopic Approach

Confirming the covalent framework of this compound is the foundational step before any conformational analysis can be undertaken. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons (δ 6.8-7.2 ppm): Four protons on the benzene ring will appear as a complex multiplet, characteristic of an ortho-disubstituted benzene system.

  • C2-Proton (δ ~4.5-4.8 ppm): This methine proton, adjacent to the ring oxygen and the bromomethyl group, will be deshielded and appear as a multiplet. Its coupling to the C3 protons is conformationally significant.

  • Bromomethyl Protons (CH₂Br, δ ~3.5-3.8 ppm): These two diastereotopic protons will appear as two doublets of doublets (an ABX system with the C2 proton), due to being adjacent to a stereocenter.

  • C4-Protons (δ ~2.8-3.0 ppm): The two benzylic protons on C4 will appear as a multiplet, coupled to the C3 protons.

  • C3-Protons (δ ~1.9-2.2 ppm): The two methylene protons on C3 will show complex splitting patterns due to coupling with both the C2 and C4 protons.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Aromatic Carbons (δ 115-155 ppm): Six signals are expected, four for the CH carbons and two for the quaternary carbons (one of which is oxygen-linked and further downfield).

  • C2 Carbon (δ ~75-80 ppm): The carbon bearing the oxygen and the bromomethyl group.

  • Bromomethyl Carbon (CH₂Br, δ ~35-40 ppm): The carbon atom of the bromomethyl group.

  • C4 Carbon (δ ~25-30 ppm): The benzylic carbon.

  • C3 Carbon (δ ~20-25 ppm): The aliphatic methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Expected MS (Electron Ionization - EI) Data:

  • Molecular Ion (M⁺): A characteristic pair of peaks around m/z 226 and 228, with approximately equal intensity. This distinctive isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments: A prominent fragment corresponding to the loss of the bromine atom ([M-Br]⁺) at m/z 147. Another significant fragment would be the loss of the bromomethyl group ([M-CH₂Br]⁺) at m/z 133, which corresponds to the chromanyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data (ATR):

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretch: A strong, characteristic band for the aryl-alkyl ether linkage in the 1200-1250 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically around 500-650 cm⁻¹.

Conformational Analysis: Unveiling the 3D Landscape

The chroman ring is not planar. The dihydropyran ring adopts a flexible conformation, typically a half-chair or a twist-boat, to minimize steric and torsional strain. The energetic preference for a specific conformation, and particularly the orientation of the C2-substituent, is critical to the molecule's properties.

The Half-Chair Conformation of the Dihydropyran Ring

For 2-substituted chromans, the dihydropyran ring predominantly adopts a half-chair conformation. In this arrangement, the substituent at the C2 position can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Due to steric hindrance, large substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. The bromomethyl group is sterically demanding, and thus it is strongly hypothesized that the equatorial conformer is the most stable, lowest-energy state.

Experimental Validation using Advanced NMR Techniques

While the equatorial preference is a strong chemical principle, it requires experimental validation. Advanced NMR experiments provide through-bond and through-space information that can confirm the dominant conformation in solution.

  • Coupling Constants (³J-values): The magnitude of the three-bond coupling constant (³J) between the C2-proton and the two C3-protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. A large coupling constant (~8-12 Hz) is indicative of an anti-periplanar (180°) relationship, which occurs between axial protons. A small coupling constant (~1-4 Hz) suggests a gauche (~60°) relationship. By analyzing the coupling pattern of the C2 proton, we can deduce its orientation. For an equatorial C2-substituent, the C2-proton is axial, leading to one large (axial-axial) and one small (axial-equatorial) coupling constant to the C3 protons.

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments detect protons that are close in space (< 5 Å), regardless of their covalent bonding. For the equatorial conformer, the axial C2-proton would show NOE correlations to the axial protons at C4. Conversely, if the bromomethyl group were axial, its protons would show strong NOE signals to the axial protons at C4, which would be a clear diagnostic marker.

Definitive Structure via X-ray Crystallography

The gold standard for structural determination is single-crystal X-ray diffraction. This technique provides the precise three-dimensional coordinates of atoms in the solid state, offering an unambiguous picture of bond lengths, bond angles, and conformational preferences within the crystal lattice. While solution and solid-state conformations can differ, the crystal structure provides a crucial reference point, often representing a low-energy conformer.

Although a crystal structure for the parent this compound is not publicly available, the structure of a related derivative, (Z)-2-(bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone, has been determined. In this more complex molecule, the bromomethyl group's conformation is clearly resolved, demonstrating the power of this technique for definitively assigning stereochemistry and conformation in the solid state.

Computational Chemistry: In Silico Modeling

Computational methods, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface of flexible molecules. DFT allows us to calculate the relative energies of different conformers and the energy barriers for interconversion between them.

A typical workflow involves:

  • Conformational Search: Building both the axial and equatorial starting geometries of this compound.

  • Geometry Optimization: Optimizing the geometry of each conformer to find the nearest local energy minimum.

  • Energy Calculation: Calculating the single-point electronic energy of each optimized conformer to determine their relative stabilities.

  • Frequency Analysis: Performing a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

This analysis is expected to confirm that the conformer with the equatorial bromomethyl group is significantly lower in energy than the axial conformer, likely by several kcal/mol, due to the avoidance of steric clashes.

ConformerKey Torsional Angle (O1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
Equatorial ~ -55°0 (Reference)>99%
Axial ~ +60°> 4.0<1%
(Note: Table contains representative theoretical data based on established principles of conformational analysis for substituted cyclohexanes and related heterocycles.)

Protocols and Methodologies

Protocol 1: NMR Spectroscopic Analysis

Objective: To acquire ¹H, ¹³C, and 2D NMR data to confirm the structure and aid in conformational assignment.

Methodology:

  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: Spectral width of 12 ppm, 32 scans, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Spectral width of 220 ppm, 1024 scans, relaxation delay of 2 seconds.

  • 2D NMR Acquisition (COSY & NOESY):

    • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY spectrum to establish proton-proton coupling networks. This will confirm the connectivity from C2-H through to the C4-H₂ protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms. This is crucial for identifying through-space correlations to validate the equatorial/axial assignment.

Protocol 2: Computational Conformational Analysis (DFT)

Objective: To calculate the geometries and relative energies of the axial and equatorial conformers of this compound.

Methodology:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Initial Structure Generation: Build initial 3D structures for both the equatorial and axial conformers using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a full geometry optimization for each conformer.

    • Method: B3LYP density functional.

    • Basis Set: 6-31G(d,p).

    • Solvation Model: Include a solvent model (e.g., Polarizable Continuum Model, PCM) for chloroform to better simulate the experimental conditions of NMR.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p) with PCM) on the optimized geometries.

    • Purpose: To verify that each structure is a true energy minimum (i.e., has zero imaginary frequencies) and to obtain the Gibbs free energy for each conformer.

  • Analysis:

    • Compare the calculated Gibbs free energies. The difference in energy (ΔG) can be used to calculate the expected equilibrium population of each conformer using the equation ΔG = -RTln(K_eq).

    • Analyze the optimized geometries, focusing on key bond lengths, angles, and dihedral angles that define the ring conformation and substituent orientation.

Visualization of Key Structures and Workflows

Chemical Structure

Caption: 2D structure of this compound.

Analytical Workflow

G cluster_0 Structural Elucidation cluster_1 Conformational Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY) confirmed_structure Confirmed Covalent Structure NMR->confirmed_structure MS Mass Spectrometry MS->confirmed_structure IR IR Spectroscopy IR->confirmed_structure NOESY Advanced NMR (NOESY, J-Coupling) final_model 3D Conformational Model (Equatorial Preference) NOESY->final_model DFT Computational (DFT Calculations) DFT->final_model XRAY X-Ray Crystallography (Reference) XRAY->DFT Validation start This compound Sample start->NMR start->MS start->IR confirmed_structure->NOESY confirmed_structure->DFT

Caption: Integrated workflow for analysis of this compound.

Conformational Equilibrium

Conformational_Equilibrium Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) TransitionState Transition State (Ring Flip) Equatorial->TransitionState ΔG > 4 kcal/mol path path TransitionState->Axial E_axis_start->E_axis_end E_label Gibbs Free Energy (G)

Caption: Energy profile of axial-equatorial interconversion.

Conclusion

The structural and conformational analysis of this compound is a multi-step, synergistic process that is critical for its effective use in drug discovery and organic synthesis. Standard spectroscopic methods—NMR, MS, and IR—are sufficient to confirm its covalent structure and connectivity. However, a deeper understanding of its reactivity and potential for biological interaction requires a detailed conformational analysis. Through the combined application of advanced NMR techniques, such as NOESY and coupling constant analysis, and the predictive power of Density Functional Theory calculations, a robust model of its three-dimensional landscape can be constructed. The evidence strongly supports a dominant half-chair conformation for the dihydropyran ring, with the sterically demanding bromomethyl group occupying the more stable equatorial position. This comprehensive characterization provides researchers and drug development professionals with the essential structural insights needed to rationally design and synthesize novel chroman-based molecules with desired chemical and biological properties.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-(Bromomethyl)chroman, a versatile building block in medicinal chemistry and materials science. The chroman moiety is a privileged scaffold found in numerous biologically active compounds, and the ability to functionalize the 2-position via nucleophilic substitution opens a gateway to a diverse array of novel molecules. This document offers in-depth insights into the reactivity of this compound, detailed experimental protocols for its reaction with various nucleophiles, and a discussion of the underlying reaction mechanisms.

Introduction to the Reactivity of this compound

This compound features a primary benzylic bromide. This structural motif makes it highly susceptible to nucleophilic substitution reactions. The reactivity of the C-Br bond is enhanced by the adjacent chroman ring system, which can stabilize the transition state of the reaction. Consequently, this compound readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and azides, to afford a variety of 2-substituted chroman derivatives.

The reaction mechanism for the nucleophilic substitution of this compound can proceed through either an S(_N)1 or S(_N)2 pathway, or a combination of both, depending on the specific reaction conditions.[1][2] Key factors influencing the operative mechanism include the nature of the nucleophile, the solvent, and the temperature.[1][2]

dot graph "SN1_vs_SN2_pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Competing SN1 and SN2 pathways for nucleophilic substitution on this compound.

As a primary benzylic halide, S(_N)2 reactions are generally favored, particularly with strong, anionic nucleophiles in polar aprotic solvents. The S(_N)2 pathway involves a backside attack by the nucleophile, leading to an inversion of configuration if the starting material is chiral. However, the benzylic position can also stabilize a carbocation intermediate, making the S(_N)1 pathway a viable alternative, especially with weak nucleophiles in polar protic solvents.[3] The potential for carbocation formation means that racemization may be observed if an enantiomerically pure starting material is used under S(_N)1-favoring conditions.

I. Reactions with Amine Nucleophiles: Synthesis of 2-(Aminomethyl)chromans

The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 2-(aminomethyl)chroman derivatives, which are precursors to compounds with a range of pharmacological activities. The reaction typically proceeds via an S(_N)2 mechanism. However, a significant challenge in the alkylation of amines is the potential for over-alkylation, as the resulting secondary or tertiary amine can be more nucleophilic than the starting amine.[4]

Key Considerations:

  • Stoichiometry: Using an excess of the amine nucleophile can help to minimize over-alkylation by increasing the probability of the bromide reacting with the primary or secondary amine rather than the more substituted product.

  • Base: When using an amine salt as the nucleophile, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to liberate the free amine.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used to facilitate the S(_N)2 reaction.

Protocol 1: Synthesis of 2-(N-Benzylaminomethyl)chroman

This protocol describes the reaction of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine (2-3 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.0 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). For less reactive amines, heating to 50-80 °C may be necessary.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(N-benzylaminomethyl)chroman.

dot graph "Amine_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for the synthesis of 2-(aminomethyl)chroman derivatives.

II. Reactions with Phenol Nucleophiles: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of 2-(phenoxymethyl)chroman derivatives.[5][6] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces the bromide from this compound in an S(_N)2 reaction.[5]

Key Considerations:

  • Base: A suitable base is required to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base can influence the reaction rate and yield.

  • Solvent: Polar aprotic solvents such as DMF or acetone are typically employed.

  • Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

Protocol 2: Synthesis of 2-(Phenoxymethyl)chroman

This protocol details the reaction of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of phenol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to ensure complete formation of the sodium phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(phenoxymethyl)chroman.

III. Reactions with Thiol Nucleophiles: Synthesis of 2-(Thiomethyl)chroman Derivatives

Similar to phenols, thiols can be converted to their more nucleophilic thiolate anions, which readily react with this compound to form thioethers.[7] These reactions are generally efficient and proceed under mild conditions.[8]

Key Considerations:

  • Base: A base such as triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) is used to deprotonate the thiol.

  • Solvent: A variety of solvents can be used, including ethanol, DMF, and acetonitrile.

  • Oxidation: Thiols are susceptible to oxidation to disulfides, so it is often beneficial to perform the reaction under an inert atmosphere.

Protocol 3: Synthesis of 2-(Phenylthiomethyl)chroman

This protocol describes the reaction of this compound with thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA) (1.2 equivalents)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in dichloromethane at 0 °C, add triethylamine (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-(phenylthiomethyl)chroman.

IV. Reaction with Azide Nucleophiles: Synthesis of 2-(Azidomethyl)chroman

The introduction of an azide moiety is a valuable transformation in organic synthesis, as azides can be readily converted to amines or participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[9] The synthesis of 2-(azidomethyl)chroman is typically achieved by the reaction of this compound with sodium azide.[10]

Key Considerations:

  • Solvent: A polar aprotic solvent like DMF or DMSO is commonly used to dissolve the sodium azide. The addition of a small amount of water can sometimes increase the solubility of the azide salt and accelerate the reaction.

  • Temperature: The reaction is often heated to ensure a reasonable rate of substitution.

  • Safety: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

Protocol 4: Synthesis of 2-(Azidomethyl)chroman

This protocol outlines the synthesis of 2-(azidomethyl)chroman.

Materials:

  • This compound

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-(azidomethyl)chroman can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography. Caution: Azides can be unstable, especially when heated. Avoid high temperatures during purification.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileReagents and ConditionsSolventTypical Yield
Amines Primary or secondary amine (excess), K₂CO₃, RT to 80 °CMeCN, DMFGood to Excellent
Phenols Phenol, NaH, DMF, 60-80 °CDMFGood
Thiols Thiol, TEA, DCM, 0 °C to RTDCM, EtOHGood to Excellent
Azide NaN₃, DMF, 60-80 °CDMF, DMSOGood to Excellent

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide range of 2-substituted chroman derivatives. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this compound. By carefully selecting the nucleophile, solvent, and reaction conditions, chemists can effectively control the outcome of the nucleophilic substitution reaction and access a diverse library of novel chroman-based molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 2-(Bromomethyl)chroman as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 2-(Bromomethyl)chroman

In the landscape of synthetic and medicinal chemistry, the chroman scaffold is a privileged structure, appearing in a wide array of biologically active compounds, including anticancer agents, antiepileptics, and selective estrogen receptor modulators.[1][2] The strategic introduction of this moiety onto various molecular frameworks is a key step in drug discovery and development. This compound emerges as a highly valuable reagent for this purpose.

Characterized by a stable chroman backbone with a reactive bromomethyl group at the C2 position, this compound is an effective electrophile for alkylation reactions.[3] The benzylic nature of the carbon-bromine bond enhances its reactivity towards nucleophilic substitution, making it an ideal intermediate for forging new carbon-heteroatom bonds with amines, phenols, thiols, and other nucleophiles.[3][4] This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for its application in the modern research laboratory.

Core Principles: The Mechanism of Alkylation

The primary utility of this compound as an alkylating agent stems from its participation in nucleophilic substitution reactions, typically following an SN2 mechanism. The bromine atom is an excellent leaving group, and the adjacent carbon atom becomes electrophilic, inviting attack from a nucleophile (Nu:).

The reaction is initiated by the nucleophile, which uses a lone pair of electrons to form a new bond with the electrophilic methylene (-CH₂) carbon. Simultaneously, the carbon-bromine bond breaks, displacing the bromide ion. The efficiency of this process is heavily influenced by the nucleophilicity of the attacking species, the choice of solvent, and the base used to deprotonate the nucleophile if necessary.

G cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_products Products R_Nu R-Nu: TS [R-Nu---CH₂(Chroman)---Br]⁻ R_Nu->TS Nucleophilic Attack Alkyl_Bromide Chroman-CH₂-Br Alkyl_Bromide->TS Product Chroman-CH₂-Nu-R TS->Product Bond Formation Bromide Br⁻ TS->Bromide Leaving Group Departure G A 1. Combine Amine Substrate and K₂CO₃ in Flask B 2. Add Anhydrous DMF A->B C 3. Purge with Inert Gas (N₂/Ar) B->C D 4. Add this compound Solution Dropwise C->D E 5. Stir at RT or Heat (50-70°C) Monitor via TLC/LC-MS D->E F 6. Quench Reaction with Water E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash Combined Organic Layers (Water, then Brine) G->H I 9. Dry (Na₂SO₄), Filter, and Concentrate H->I J 10. Purify via Column Chromatography I->J

References

Application Notes & Protocols: The Strategic Application of 2-(Bromomethyl)chroman in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, including vitamins (α-tocopherol), antioxidants, and notable pharmaceuticals like beta-blockers and anti-cancer agents.[1][2] 2-(Bromomethyl)chroman, a reactive derivative of the chroman core, serves as a pivotal building block for medicinal chemists.[3] Its strategic importance lies in the highly reactive bromomethyl group at the 2-position, which acts as a potent electrophilic handle for introducing the chroman moiety into larger molecular frameworks. This guide provides an in-depth exploration of this compound's reactivity, detailed protocols for its use in key synthetic transformations, and its application in the synthesis of complex pharmaceutical intermediates, with a particular focus on the pathway toward the antihypertensive drug, Nebivolol.[4][5]

Introduction: The Versatility of the Chroman Moiety

The this compound molecule is characterized by a bicyclic structure where a benzene ring is fused to a tetrahydropyran ring, with a bromomethyl substituent at the C2 position.[3] This seemingly simple structure is a powerhouse for synthetic diversification due to the inherent reactivity of the C-Br bond.

The primary utility of this compound stems from its role as an alkylating agent. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This allows for the facile formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, which are the cornerstones of pharmaceutical drug construction.[3][6] Its derivatives have been investigated for a range of applications, including as potential anticancer agents and fluorescent markers.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in synthesis.

PropertyValueReference
CAS Number 852181-00-1[3][7]
Molecular Formula C₁₀H₁₁BrO[3]
Molecular Weight 227.1 g/mol
Appearance Pale-yellow Liquid
Storage Conditions Sealed in dry, 2-8°C

Core Reactivity: The Nucleophilic Substitution Pathway

The workhorse reaction for this compound is the nucleophilic substitution (Sₙ2) reaction. The electron-withdrawing bromine atom polarizes the C-Br bond, creating a partial positive charge on the carbon atom and making it an electrophilic center. A wide array of nucleophiles, particularly those centered on oxygen (phenols, alcohols) and nitrogen (amines), can displace the bromide ion to form a new, stable covalent bond.[3][6] This reaction is foundational for linking the chroman fragment to other parts of a target molecule.

Mechanism of Action: Sₙ2 Displacement

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This stereospecific reaction results in an inversion of configuration at the carbon center, a crucial consideration in asymmetric synthesis.

SN2_Mechanism cluster_reactants Nu Nu: C CH₂ Nu->C Attack Br Br C->Br TransitionState [Nu---CH₂---Br]⁻ C->TransitionState Transition State Br->TransitionState Transition State Chroman Chroman- Chroman->C Product Nu-CH₂-Chroman TransitionState->Product Bond Formation LeavingGroup Br⁻ TransitionState->LeavingGroup Bond Cleavage

Caption: General Sₙ2 mechanism for this compound.

Application Spotlight: Synthesis of Nebivolol Intermediates

Nebivolol is a third-generation beta-blocker used to treat hypertension. It possesses a complex structure with four chiral centers, making its synthesis a significant challenge.[4] The synthesis of Nebivolol relies heavily on the strategic construction of chroman-based intermediates, specifically enantiomerically pure epoxides derived from a chroman core.[4][5][8][9]

While this compound itself is not a direct precursor in most scaled-up syntheses, its reactivity profile is directly analogous to the key bond-forming steps used to build the required chromane epoxide intermediates. The overall strategy involves creating a 6-fluoro-chroman structure and then elaborating the side chain at the C2 position to form an epoxide ring. This epoxide is the key electrophile that reacts with an amine to build the final Nebivolol backbone.[8][9]

Nebivolol_Workflow A 6-Fluoro-chroman Precursor B Side-chain Functionalization (e.g., Acylation) A->B Step 1 C Formation of Halohydrin or similar intermediate B->C Step 2 D Key Intermediate: (2R,S)-6-Fluoro-2-oxiranyl-chroman C->D Step 3: Cyclization F Nucleophilic Ring Opening of Epoxide D->F Coupling E Enantiomerically Pure Amine Component E->F G Nebivolol (Racemic Mixture of Enantiomers) F->G Final Assembly

Caption: Synthetic workflow towards Nebivolol via a key chromane epoxide intermediate.

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All necessary safety precautions must be taken.

Protocol 1: Synthesis of 2-(Arylaminomethyl)chroman

This protocol details a representative N-alkylation reaction, a common step in building pharmaceutical scaffolds.[6]

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq) to acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Work-up and Purification:

  • Dissolve the crude residue in Ethyl Acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Synthesis of 2-(Phenoxymethyl)chroman

This protocol outlines a classic O-alkylation (Williamson Ether Synthesis) to form an ether linkage.[10][11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the substituted phenol (1.1 eq) in acetone.

  • Add cesium carbonate (1.5 eq) and stir the resulting suspension for 20 minutes at room temperature to form the phenoxide.

  • Add this compound (1.0 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature overnight, or gently heat to 50°C for 2-4 hours to expedite. Monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

Work-up and Purification:

  • Extract the aqueous mixture with Dichloromethane (3x).

  • Combine the organic extracts and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude ether can be purified by flash column chromatography.

Protocol_Flowchart cluster_alkylation General Alkylation Protocol Start Combine Nucleophile (Amine/Phenol) & Base Add_Reagent Add this compound Start->Add_Reagent React Heat / Stir (Monitor by TLC) Add_Reagent->React Workup Aqueous Work-up (Quench, Extract, Wash) React->Workup Reaction Complete Purify Purify (Column Chromatography) Workup->Purify End Pure Product Purify->End

Caption: Generalized workflow for nucleophilic substitution protocols.

Safety and Handling

This compound is a reactive alkylating agent and must be handled with appropriate care in a well-ventilated chemical fume hood.[7][12] Always wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

Hazard InformationGHS Codes & StatementsSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated place.[7]

  • Avoid contact with skin and eyes.[7]

  • Store the container tightly closed in a dry, cool, and well-ventilated place (recommended 2-8°C).[7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is defined by the predictable and efficient reactivity of the bromomethyl group in nucleophilic substitution reactions. By enabling the strategic incorporation of the chroman scaffold, it provides a reliable pathway to complex molecular architectures found in a variety of important drugs. The protocols and data presented herein offer a foundational guide for researchers and scientists to leverage this key building block in their drug discovery and development programs, ensuring both efficacy in synthesis and adherence to critical safety standards.

References

Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions of 2-(Bromomethyl)chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(bromomethyl)chroman scaffold is a valuable intermediate in medicinal chemistry and organic synthesis due to its inherent reactivity, primarily at the C2-bromomethyl position, which allows for facile nucleophilic substitution.[1] However, synthetic routes involving this moiety often require the manipulation of other functional groups on the chroman ring, particularly a phenolic hydroxyl group at positions such as C6 or C7. The acidic proton and nucleophilic nature of the phenol can interfere with reactions targeting the bromomethyl group, such as those involving bases or organometallic reagents. This guide provides a detailed examination of protecting group strategies for the phenolic hydroxyl group, ensuring chemoselectivity and high yields in the synthesis of complex this compound derivatives. We will explore the rationale behind selecting appropriate protecting groups, provide detailed protocols for their installation and removal, and discuss their compatibility with downstream reactions.

The Synthetic Challenge: Understanding the Reactivity Landscape

The primary challenge in the chemistry of hydroxylated 2-(bromomethyl)chromans lies in managing two distinct reactive centers:

  • The 2-(Bromomethyl) Group: This is a potent electrophile, functioning as a benzylic-type halide. It readily undergoes SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides).[1]

  • The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by bases, forming a nucleophilic phenoxide. This phenoxide can compete in substitution reactions or interfere with base-sensitive reagents.

Therefore, to selectively perform reactions at the bromomethyl position, the phenolic hydroxyl group must be temporarily masked with a protecting group. The ideal protecting group must be stable under the conditions of the desired reaction at C2 and be removable under conditions that do not affect the newly installed functionality. This concept is known as an orthogonal protection strategy .[2][3][4]

Strategic Selection of a Phenol Protecting Group

Choosing the correct protecting group is critical for the success of a multi-step synthesis.[2] The decision should be based on the planned downstream reaction conditions. Below is a workflow to guide this selection process.

G start Start: Need to protect a phenolic -OH on a chroman scaffold q1 What are the conditions of the next reaction at the 2-(bromomethyl) position? start->q1 cond_base Strongly Basic? (e.g., NaH, LDA, Grignards) q1->cond_base Yes cond_acid Strongly Acidic? q1->cond_acid No cond_nu Nucleophilic? q1->cond_nu No cond_h2 Reductive? (e.g., H2, Pd/C) q1->cond_h2 No cond_f Fluoride Source? (e.g., TBAF, HF-Py) q1->cond_f No pg_silyl Use Silyl Ether (e.g., TBDMS) cond_base->pg_silyl Stable pg_benzyl Use Benzyl Ether (e.g., Bn) cond_base->pg_benzyl Stable pg_mom Use Acetal (e.g., MOM) cond_base->pg_mom Stable cond_acid->pg_silyl Likely Cleaved cond_acid->pg_benzyl Stable cond_acid->pg_mom Cleaved cond_nu->pg_silyl Stable cond_nu->pg_benzyl Stable cond_nu->pg_mom Stable cond_h2->pg_silyl Stable cond_h2->pg_benzyl Cleaved cond_h2->pg_mom Stable cond_f->pg_silyl Cleaved cond_f->pg_benzyl Stable cond_f->pg_mom Stable

Caption: Decision workflow for selecting a phenol protecting group.

Key Protecting Groups: Protocols and Mechanistic Insights

We will focus on three robust and commonly used protecting groups for phenols: tert-Butyldimethylsilyl (TBDMS) ether, Benzyl (Bn) ether, and Methoxymethyl (MOM) ether.

tert-Butyldimethylsilyl (TBDMS) Ether

Introduced by E.J. Corey in 1972, the TBDMS group is a sterically hindered silyl ether prized for its stability.[5] The bulk of the tert-butyl group makes it approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyl (TMS) ether, allowing it to withstand a broader range of reaction conditions, including chromatography.[6][7]

Rationale for Use: TBDMS ethers are stable to basic conditions, organometallic reagents, and many reducing/oxidizing agents.[7] They are ideal when subsequent reactions on the 2-(bromomethyl) group involve strong, non-acidic nucleophiles or bases. Their removal with fluoride is highly specific, providing excellent orthogonality.[2][3]

Protocol 3.1.1: Protection of a Phenol as a TBDMS Ether

Parameter Value/Description
Reagents Phenolic Chroman (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq), Imidazole (2.5 eq)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature Room Temperature (25 °C)
Time 2-12 hours

Procedure:

  • Dissolve the phenolic chroman substrate and imidazole in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add TBDMS-Cl in one portion. The reaction mixture may become cloudy.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water and brine to remove DMF and imidazole hydrochloride.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanism Insight: Imidazole acts as both a base and a catalyst. It deprotonates the phenol and also forms a highly reactive N-tert-butyldimethylsilylimidazole intermediate, which rapidly silylates the phenoxide.[7]

Protocol 3.1.2: Deprotection of a TBDMS Ether

Parameter Value/Description
Reagent TBDMS-protected chroman (1.0 eq), Tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature (25 °C)
Time 30 minutes - 2 hours

Procedure:

  • Dissolve the TBDMS-protected chroman in THF and cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography if necessary.

Mechanism Insight: The deprotection is driven by the formation of the very strong Si-F bond. The small fluoride ion attacks the silicon atom, forming a pentavalent intermediate that readily fragments to release the phenoxide.[7]

Benzyl (Bn) Ether

The benzyl ether is a classic and highly robust protecting group. It is stable to a wide range of acidic and basic conditions, making it suitable for syntheses involving harsh reagents.[8][9]

Rationale for Use: The key advantage of the benzyl group is its unique removal by catalytic hydrogenolysis, a neutral process.[10][11] This makes it orthogonal to both acid-labile (MOM, TBDMS) and fluoride-labile (TBDMS) protecting groups, offering great flexibility in complex syntheses.

Protocol 3.2.1: Protection of a Phenol as a Benzyl Ether (Williamson Ether Synthesis)

Parameter Value/Description
Reagents Phenolic Chroman (1.0 eq), Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq), Benzyl bromide (BnBr, 1.2 eq)
Solvent Anhydrous DMF or THF
Temperature 0 °C to Room Temperature (25 °C)
Time 1-6 hours

Procedure:

  • Suspend NaH in anhydrous DMF or THF under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of the phenolic chroman in the same solvent. Hydrogen gas will evolve. Stir for 30 minutes at 0 °C to ensure complete formation of the phenoxide.

  • Add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Mechanism Insight: This is a classic SN2 reaction. The strongly basic NaH deprotonates the phenol to form a nucleophilic sodium phenoxide, which then displaces the bromide from benzyl bromide.[9]

Protocol 3.2.2: Deprotection of a Benzyl Ether (Catalytic Hydrogenolysis)

Parameter Value/Description
Reagents Benzyl-protected chroman (1.0 eq), Palladium on carbon (Pd/C, 10% w/w, ~5-10 mol% Pd)
Solvent Ethanol, Methanol, or Ethyl Acetate
Atmosphere Hydrogen (H₂, balloon or Parr shaker)
Time 2-24 hours

Procedure:

  • Dissolve the benzyl-protected chroman in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent to the catalyst first.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ with a balloon.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to yield the deprotected phenol, which is often pure enough for the next step.

Mechanism Insight: The palladium surface catalyzes the cleavage of the C-O bond by hydrogen, releasing the free phenol and toluene as a byproduct.[10] This method is exceptionally clean but is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.

Methoxymethyl (MOM) Ether

The MOM ether is an acetal-type protecting group. It is easy to introduce and is stable to a wide variety of non-acidic conditions, including strong bases, nucleophiles, and hydrides.[12][13]

Rationale for Use: The MOM group is a reliable choice when subsequent reactions involve basic or nucleophilic conditions and when the final deprotection needs to be done under acidic conditions. It is orthogonal to groups removed by hydrogenolysis (Bn) or fluoride (TBDMS).

Protocol 3.3.1: Protection of a Phenol as a MOM Ether

Parameter Value/Description
Reagents Phenolic Chroman (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.5 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature (25 °C)
Time 1-4 hours

Procedure:

  • Caution: Chloromethyl methyl ether is a carcinogen and must be handled with extreme care in a well-ventilated fume hood.[14][15]

  • Dissolve the phenolic chroman in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add DIPEA, followed by the dropwise addition of MOM-Cl.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Mechanism Insight: The hindered, non-nucleophilic base DIPEA deprotonates the phenol. The resulting phenoxide attacks the MOM-Cl in an SN1-like mechanism, which is facilitated by the oxygen lone pairs in the ether assisting the departure of the chloride.[14]

Protocol 3.3.2: Deprotection of a MOM Ether

Parameter Value/Description
Reagent MOM-protected chroman (1.0 eq), Hydrochloric acid (HCl, 2-6 M)
Solvent Methanol or THF/Water mixture
Temperature Room Temperature to 50 °C
Time 1-12 hours

Procedure:

  • Dissolve the MOM-protected chroman in methanol or a THF/water mixture.

  • Add the aqueous HCl solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected phenol.

Mechanism Insight: As an acetal, the MOM ether is readily hydrolyzed under acidic conditions. Protonation of one of the ether oxygens leads to cleavage, ultimately releasing the phenol, formaldehyde, and methanol.[12]

Orthogonal Strategy in Action: A Synthetic Case Study

To illustrate the power of these strategies, consider a synthetic plan requiring sequential modification.

G A Start: 6-Hydroxychroman derivative B Step 1: Protect -OH (e.g., TBDMSCl, Imidazole) Product: 6-OTBDMS-chroman A->B Protection C Step 2: Brominate C2 (e.g., NBS, AIBN) Product: 2-Bromo-6-OTBDMS-chroman B->C Functionalization D Step 3: S_N2 Reaction (e.g., Na-N3) Product: 2-Azido-6-OTBDMS-chroman C->D Nucleophilic Substitution E Step 4: Deprotect -OH (e.g., TBAF, THF) Final Product: 2-Azido-6-hydroxy-chroman D->E Deprotection

Caption: Workflow illustrating an orthogonal protecting group strategy.

In this example, the TBDMS group is chosen because it is completely stable to the radical bromination conditions (NBS, AIBN) and the subsequent nucleophilic substitution with sodium azide. Finally, the TBDMS group is selectively cleaved with TBAF without affecting the newly installed azide functionality, demonstrating a successful and efficient orthogonal strategy.

Summary of Protecting Group Compatibility

Protecting GroupStable ToLabile To (Cleaved By)
TBDMS Ether Strong bases (LDA, NaH), organometallics (RLi, RMgX), most oxidants/reductantsAcids (e.g., HCl, TFA), Fluoride sources (TBAF, HF)[7][16]
Benzyl (Bn) Ether Strong acids/bases, organometallics, most oxidants/reductantsCatalytic Hydrogenolysis (H₂, Pd/C), Strong Lewis acids (BCl₃)[10][17]
MOM Ether Strong bases, organometallics, nucleophiles, most oxidants/reductantsAcids (HCl, TFA, Lewis Acids)[12][15]

References

Application Notes & Protocols: Purification of 2-(Bromomethyl)chroman Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-(Bromomethyl)chroman and its derivatives. The chroman scaffold is a privileged structure in medicinal chemistry, and the 2-(bromomethyl) substituent serves as a critical synthetic handle for further molecular elaboration[1]. However, the inherent reactivity and potential instability of this haloalkane necessitate robust and carefully selected purification strategies. This guide details field-proven protocols for flash column chromatography and recrystallization, explains the scientific rationale behind methodological choices, and offers troubleshooting advice to overcome common purification challenges.

Introduction: The Challenge of Purifying this compound

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules[2][3]. Its utility stems from the reactive C-Br bond, which readily participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups[1]. The primary challenge in handling this compound lies in this very reactivity. The benzylic and ether-linked nature of the bromomethyl group makes it susceptible to hydrolysis, elimination, and degradation, particularly on acidic or basic stationary phases like silica gel[4].

Common synthetic routes, such as the bromination of 2-methylchroman or cyclization of appropriately substituted phenols, can generate a profile of impurities that are structurally similar to the desired product[2][5]. These include:

  • Starting Materials: Unreacted 2-methylchroman or precursor phenols.

  • Hydrolysis Product: 2-(Hydroxymethyl)chroman, formed by reaction with trace water.

  • Elimination Product: 2-Methylenechroman or related unsaturated species.

  • Over-brominated Species: Di- or tri-brominated chromans, depending on reaction conditions.

The choice of purification method is therefore critical to isolate the target molecule with high purity while minimizing degradation and maximizing yield.

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity. A logical decision-making process is essential for success.

Purification_Strategy Start Crude Reaction Mixture AqueousWorkup Aqueous Work-up (e.g., NaHCO3 wash) Start->AqueousWorkup Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) AqueousWorkup->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval CrudeAnalysis Analyze Crude Product (TLC, 1H NMR) SolventRemoval->CrudeAnalysis Chromatography Flash Column Chromatography CrudeAnalysis->Chromatography Complex mixture or oily product Recrystallization Recrystallization CrudeAnalysis->Recrystallization Crude product is a solid (>85% pure) PureProduct Pure this compound Chromatography->PureProduct Recrystallization->PureProduct

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Flash Column Chromatography

Flash column chromatography is the most versatile method for purifying this compound, especially when dealing with complex mixtures or oily crude products. The primary goal is to separate the moderately polar product from non-polar byproducts and highly polar impurities.

3.1. Principle of Separation & Causality

The separation relies on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase. This compound is a relatively non-polar molecule, but it is more polar than unreacted alkane starting materials and less polar than its hydrolysis byproduct, 2-(hydroxymethyl)chroman.

Causality Behind Key Choices:

  • Stationary Phase: Standard silica gel (SiO₂) is commonly used. However, due to the lability of the C-Br bond, the inherent acidity of silica can promote degradation[4]. If decomposition is observed on TLC (streaking, new spots), using silica gel deactivated with a non-nucleophilic base like triethylamine (0.1-1% in the eluent) or switching to a less acidic stationary phase like neutral alumina is recommended[4].

  • Mobile Phase (Eluent): A low-polarity solvent system is required. A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) provides the best resolution. The optimal ratio should place the product's Retention Factor (Rf) between 0.25 and 0.40 on the TLC plate for effective separation.

3.2. Data Presentation: Recommended Eluent Systems

Eluent System (v/v)Typical Product RfImpurities SeparatedNotes & Rationale
95:5 Hexanes:Ethyl Acetate~0.35Separates from non-polar starting materials (higher Rf) and polar hydrolysis products (lower Rf).Standard starting point. Excellent for general purpose purification.
98:2 Hexanes:Ethyl Acetate~0.25Provides better resolution between the product and very non-polar impurities.Use when TLC shows impurities are very close to the product spot at the non-polar end.
90:10 Hexanes:Dichloromethane~0.30Good alternative if ethyl acetate causes issues. Dichloromethane can improve solubility of some crude mixtures.Dichloromethane is more polar than ethyl acetate; adjust ratios accordingly.

3.3. Detailed Experimental Protocol: Flash Chromatography

  • TLC Analysis: Develop a TLC solvent system that gives a product Rf of ~0.3. Spot the crude material, a pure starting material standard, and co-spot them to identify key components.

  • Column Packing:

    • Select an appropriate column size based on the amount of crude material (typically a 40-100:1 ratio of silica:crude by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system. Maintain a constant flow rate.

    • Collect fractions in an array of test tubes. The volume of each fraction should be approximately one-quarter of the column's void volume.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light and/or with a suitable stain (e.g., potassium permanganate).

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator at a low temperature (<35°C) to prevent thermal degradation of the product.

    • Place the resulting oil or solid under high vacuum to remove residual solvent.

Method 2: Recrystallization

For crude products that are solid and have a relatively high purity (>85%), recrystallization is an excellent and scalable method for achieving high purity.[6][7][8] It is often more efficient and cost-effective than chromatography for large-scale work.

4.1. Principle of Purification

Recrystallization leverages the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.[9][10] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[7] As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out while the impurities, being present in lower concentrations, remain in the solution (mother liquor).[6]

Recrystallization_Workflow cluster_steps Recrystallization Protocol A 1. Choose Solvent B 2. Dissolve Crude Solid (Minimum hot solvent) A->B C 3. Hot Filtration (Optional) (Removes insoluble impurities) B->C D 4. Cool Slowly (Promotes crystal growth) C->D E 5. Isolate Crystals (Vacuum filtration) D->E F 6. Wash & Dry (Cold solvent, then vacuum) E->F G Pure Crystalline Product F->G

Caption: Step-by-step workflow for the recrystallization process.

4.2. Detailed Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of a small amount of crude product in various solvents (e.g., hexanes, isopropanol, ethanol, methanol/water mixtures) at room temperature and upon heating.

    • A good solvent for this compound is often a non-polar or moderately polar one, such as hexanes or an isopropanol/water mixture.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.[7] Using excess solvent will significantly reduce the final yield.[6]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.[11]

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[7]

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish for final drying in a vacuum oven or desiccator.

Characterization and Storage

Purity Assessment: The purity of the final product should be confirmed by:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected structure.

  • Melting Point: A sharp melting point range indicates high purity.

Storage: this compound is a reactive haloalkane and should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)chroman. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. The synthesis, while seemingly straightforward, is often plagued by a variety of side reactions that can significantly impact yield and purity.

This guide moves beyond simple protocol recitation. As your virtual application scientist, my goal is to provide you with a deeper understanding of the underlying chemical principles at play. We will explore the "why" behind common experimental challenges and equip you with robust, field-tested troubleshooting strategies. The information herein is grounded in established chemical literature to ensure you are building your experimental design on a foundation of scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of a dibrominated species, 2-(Dibromomethyl)chroman. How can I suppress this over-bromination?

Root Cause Analysis:

The formation of 2-(dibromomethyl)chroman is a classic example of over-reaction in free-radical halogenations. The initial product, this compound, contains a methylene group (CH2Br) that is still susceptible to further radical abstraction and bromination, albeit at a slower rate than the starting material's methyl group. This issue is often exacerbated by high local concentrations of the brominating agent or prolonged reaction times.

The reaction proceeds via a radical chain mechanism. The desired monobromination is followed by an undesired second bromination on the product:

  • Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates radicals.

  • Propagation (Desired): A bromine radical abstracts a hydrogen from the methyl group of 2-methylchroman, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source (e.g., NBS, Br₂) to yield the desired this compound.

  • Propagation (Undesired): The product, this compound, can then react with another bromine radical. A hydrogen is abstracted from the now electron-deficient bromomethyl group, and subsequent reaction with the bromine source leads to the dibrominated side product.

Troubleshooting & Prevention:

To favor mono-bromination, the key is to control the stoichiometry and concentration of the brominating agent.

  • Control Stoichiometry: Use N-Bromosuccinimide (NBS) as the brominating agent instead of liquid bromine (Br₂). NBS provides a low, constant concentration of bromine in the reaction mixture as it reacts with trace amounts of HBr generated during the reaction. This helps to prevent the high local concentrations of Br₂ that can lead to over-bromination.

  • Molar Equivalents: Carefully control the molar equivalents of NBS. Start with a stoichiometric amount (1.0 to 1.1 equivalents) relative to the 2-methylchroman starting material. Using a large excess of NBS will inevitably lead to dibromination.

  • Slow Addition: If using a more reactive system, consider adding the NBS portion-wise over the course of the reaction to maintain a low concentration.

Optimized Protocol to Minimize Dibromination:

  • Dissolve 2-methylchroman (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add N-Bromosuccinimide (1.05 eq.) and a radical initiator such as AIBN (azobisisobutyronitrile, 0.05-0.1 eq.).

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Diagram: Competing Mono- vs. Di-bromination Pathways

G SM 2-Methylchroman Product This compound (Desired Product) SM->Product  k1 Radical1 Primary Radical SM->Radical1 H abstraction SideProduct 2-(Dibromomethyl)chroman (Side Product) Product->SideProduct  k2 (k2 < k1) Radical2 Secondary Radical Product->Radical2 H abstraction (slower) Radical1->Product + Br radical Radical2->SideProduct + Br radical Reagent + NBS / Initiator Reagent2 + NBS / Initiator G Product This compound SideProduct 2-Methylenechroman (Elimination Product) Product->SideProduct - HBr Condition Base or Heat Condition->Product

Technical Support Center: Optimizing the Synthesis of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)chroman. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during the conversion of 2-(hydroxymethyl)chroman to this compound, providing in-depth, field-proven insights in a question-and-answer format.

Introduction: The Synthetic Challenge

The conversion of a primary alcohol, such as 2-(hydroxymethyl)chroman, to the corresponding bromide is a fundamental transformation in organic synthesis. However, this reaction is not without its challenges. The benzylic nature of the target molecule, this compound, introduces a layer of complexity due to the potential for side reactions and the product's inherent reactivity. This guide will focus on two common and effective methods for this conversion: the Appel reaction and the use of phosphorus tribromide (PBr₃), providing troubleshooting strategies to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my this compound synthesis using the Appel reaction. What are the likely causes?

Low yields in the Appel reaction (using triphenylphosphine and carbon tetrabromide) are a common issue.[1] The primary culprits are often related to reagent quality, reaction conditions, and the workup procedure.

  • Moisture: The Appel reaction is highly sensitive to moisture. Any water present will react with the phosphonium intermediate, consuming your reagents and reducing the yield. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reagent Purity: The purity of your triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is critical. Old or impure reagents can lead to a host of side reactions. It is advisable to use freshly opened or purified reagents.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it. However, be cautious, as prolonged reaction times can also lead to byproduct formation.

  • Side Reactions: The intermediate phosphonium salts can be intercepted by other nucleophiles present in the reaction mixture. Additionally, elimination reactions can occur, especially at elevated temperatures.

  • Workup Losses: The product, this compound, can be sensitive to hydrolysis, especially under basic conditions during aqueous workup. Minimize contact time with aqueous layers and consider a non-aqueous workup if possible.

Q2: I am struggling to remove triphenylphosphine oxide (TPPO) from my product. What are the best purification strategies?

The removal of the byproduct triphenylphosphine oxide (TPPO) is a notorious challenge in both the Appel and Mitsunobu reactions. Its polarity is often similar to that of the desired product, making chromatographic separation difficult.

Here are some effective strategies:

  • Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO is often less soluble in non-polar solvents like hexanes or diethyl ether. Triturating the crude product with these solvents can help precipitate the TPPO.

  • Precipitation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a polar solvent (like ethanol) to your crude product mixture can precipitate the TPPO-Zn complex, which can then be removed by filtration.

  • Column Chromatography with Deactivated Silica: If chromatography is necessary, consider using deactivated silica gel. The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like benzylic bromides. Deactivating the silica with a small amount of a non-nucleophilic base like triethylamine (e.g., 1-2% in the eluent) can mitigate this.[2]

Q3: I am considering using phosphorus tribromide (PBr₃) instead of the Appel reaction. What are the advantages and disadvantages?

Phosphorus tribromide is a classic and often effective reagent for converting primary alcohols to bromides.[3]

Advantages:

  • Stoichiometry: One equivalent of PBr₃ can, in theory, convert three equivalents of the alcohol, making it more atom-economical than the Appel reaction which requires stoichiometric amounts of PPh₃ and CBr₄.

  • Simpler Byproducts: The phosphorus-containing byproduct, phosphorous acid (H₃PO₃), is water-soluble and generally easier to remove during aqueous workup compared to TPPO.

Disadvantages:

  • Harshness: PBr₃ is a corrosive and moisture-sensitive reagent that can generate HBr as a byproduct. This acidic environment can be detrimental to sensitive functional groups on your substrate.

  • Reaction Control: The reaction can be exothermic and requires careful temperature control, typically being run at low temperatures (e.g., 0 °C).

  • Rearrangements: While less common for primary alcohols, the generation of HBr can potentially lead to carbocation formation and subsequent rearrangements in more complex substrates. For 2-(hydroxymethyl)chroman, this is less of a concern.

Q4: My this compound product seems to be degrading during storage. What are the optimal storage conditions?

This compound is a benzylic bromide, and as such, it is susceptible to degradation.[4]

  • Hydrolysis: The C-Br bond is prone to nucleophilic attack by water, which will hydrolyze the product back to the starting alcohol, 2-(hydroxymethyl)chroman, and generate HBr.

  • Light Sensitivity: Benzylic halides can be light-sensitive and may undergo radical reactions upon exposure to UV light.

Recommended Storage:

  • Store in a cool, dark, and dry place.

  • An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture and oxidative degradation.

  • Use a tightly sealed container to minimize exposure to air and moisture.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.Monitor by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be mindful of potential side reactions with prolonged heating.
Moisture contamination.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure reagents.Use freshly opened or purified PPh₃, CBr₄, or PBr₃.
Product decomposition during workup.Minimize contact time with aqueous basic solutions. Consider a non-aqueous workup or use a milder base for neutralization. Keep the product cold during purification.
Multiple Spots on TLC (Impure Product) Formation of triphenylphosphine oxide (TPPO).See FAQ Q2 for purification strategies (crystallization, precipitation with ZnCl₂, specialized chromatography).
Formation of elimination byproducts.Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Hydrolysis of the product.Ensure anhydrous conditions during the reaction and workup.
Product is an Oil Instead of a Solid Presence of residual solvent.Dry the product under high vacuum for an extended period.
Impurities depressing the melting point.Re-purify the product using one of the methods described for TPPO removal or by careful column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Appel Reaction

This protocol is a representative procedure based on the general principles of the Appel reaction for the conversion of primary alcohols to bromides.[1][5]

Materials:

  • 2-(hydroxymethyl)chroman

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-(hydroxymethyl)chroman (1.0 eq) and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous dichloromethane (approx. 0.2 M concentration of the alcohol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve carbon tetrabromide (1.2 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the CBr₄ solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product will likely contain triphenylphosphine oxide. Purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by one of the methods described in FAQ Q2.

Protocol 2: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

This protocol is a representative procedure based on the general use of PBr₃ for the bromination of primary alcohols.[3][6]

Materials:

  • 2-(hydroxymethyl)chroman

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(hydroxymethyl)chroman (1.0 eq) and anhydrous diethyl ether or DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete conversion.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (hexane/ethyl acetate gradient) if necessary.

Visualizing Reaction Mechanisms and Workflows

Appel_Reaction_Mechanism cluster_activation Reagent Activation cluster_alcohol_activation Alcohol Activation cluster_substitution Nucleophilic Substitution (SN2) PPh3 PPh3 Phosphonium_Salt [Ph3P-Br]+ Br- PPh3->Phosphonium_Salt Reaction with CBr4 CBr4 CBr4 CBr4->Phosphonium_Salt Alkoxyphosphonium_Salt [R-O-PPh3]+ Br- Phosphonium_Salt->Alkoxyphosphonium_Salt Alcohol 2-(hydroxymethyl)chroman Alcohol->Alkoxyphosphonium_Salt Nucleophilic attack Product This compound Alkoxyphosphonium_Salt->Product Backside attack by Br- TPPO Triphenylphosphine oxide (TPPO) Alkoxyphosphonium_Salt->TPPO Bromide_Ion Br- Bromide_Ion->Product

Caption: Mechanism of the Appel Reaction for this compound synthesis.

Purification_Workflow Crude_Product Crude this compound (contains TPPO) Decision Is the product solid? Crude_Product->Decision Chromatography Column Chromatography (Deactivated Silica) Crude_Product->Chromatography Alternative Recrystallization Recrystallization/ Trituration Decision->Recrystallization Yes Precipitation Precipitation with ZnCl2 Decision->Precipitation No Pure_Product Pure this compound Recrystallization->Pure_Product Precipitation->Pure_Product Chromatography->Pure_Product

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Stability and Storage of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Bromomethyl)chroman (CAS No. 852181-00-1). As a key intermediate in organic synthesis, the stability of this reagent is paramount to achieving reproducible and successful experimental outcomes. This guide, structured by our Senior Application Scientists, provides in-depth information, troubleshooting advice, and validated protocols to ensure the integrity of your material.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is this compound and what makes it reactive?

This compound is a heterocyclic compound featuring a chroman backbone with a bromomethyl group at the 2-position.[1] Its molecular formula is C₁₀H₁₁BrO.[1][2] The compound's significant reactivity stems from the C-Br bond in the bromomethyl group. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1] This inherent reactivity is what makes the compound a valuable synthetic intermediate for introducing the chroman moiety, but it is also the primary driver of its instability if not stored and handled correctly.[1]

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of a reagent is the first step toward proper handling. The table below summarizes the key data for this compound.

PropertyValueSource(s)
CAS Number 852181-00-1[1][3][4]
Molecular Formula C₁₀H₁₁BrO[1][2]
Molecular Weight 227.1 g/mol [1][4]
Appearance Pale-yellow Liquid[4]
Boiling Point 300.6 °C at 760 mmHg[1]
Density 1.405 g/cm³[1]
Flash Point 118.7 °C[1]
Storage Temperature 2-8 °C[4]

Section 2: Recommended Storage and Handling Protocols

Q3: What are the ideal long-term storage conditions for this compound?

Proper storage is the most critical factor in maintaining the compound's purity and reactivity. The primary degradation pathway is hydrolysis from atmospheric moisture. Therefore, storage conditions are designed to minimize exposure to water, heat, and light.

ParameterRecommendationRationaleSource(s)
Temperature 2-8 °CRefrigeration slows the rate of potential degradation reactions.[4][5][6]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[5][6][7]
Container Tightly sealed, amber glass vial or bottle.Prevents moisture ingress and protects the compound from light-induced degradation.[3][8]
Location A dry, cool, and well-ventilated place.Ensures a stable external environment and safety.[3][9]
Incompatibilities Store away from strong oxidizing agents, acids, and bases.These substances can catalyze or participate in rapid degradation of the compound.[8][9]
Q4: How should I handle the compound upon receiving it and during routine use?

Safe and effective handling will preserve compound integrity and ensure user safety.

  • Initial Receipt: Upon receipt, inspect the container seal for integrity. If the seal is compromised, the material's purity should be verified before use. Immediately place the container in a 2-8 °C refrigerator.[4]

  • Aliquoting: For routine use, it is highly advisable to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This practice minimizes the number of times the main stock is exposed to the atmosphere, thereby reducing the risk of contamination and degradation.

  • Equilibration: Before opening, always allow the vial to warm to room temperature. Opening a cold vial can cause atmospheric moisture to condense inside, leading to rapid hydrolysis.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[3][8] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][10] The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][9]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation that may be linked to the stability of this compound.

Problem: My reaction yield is significantly lower than expected, or the reaction has failed.
  • Potential Cause 1: Reagent Degradation. The most likely cause is the use of partially hydrolyzed this compound. The resulting 2-(hydroxymethyl)chroman will not participate in the desired reaction, effectively lowering the concentration of the active reagent.

  • Recommended Action:

    • Verify Purity: Before use, assess the purity of your this compound stock using the HPLC protocol provided in Section 4. The presence of a significant peak corresponding to the more polar alcohol byproduct is a clear indicator of degradation.

    • Use a Fresh Aliquot: Always use a fresh, unopened aliquot for critical reactions. If you suspect your main stock is compromised, it may require purification or replacement.

Problem: I am observing unexpected spots on my TLC plate or impurity peaks in my crude NMR/LC-MS.
  • Potential Cause 1: Contamination from Degraded Starting Material. The impurities you are observing could be carried over from a degraded stock of this compound. The primary impurity, 2-(hydroxymethyl)chroman, is more polar and will have a lower Rf on a normal-phase TLC plate.

  • Recommended Action:

    • Co-spotting: Run a TLC plate co-spotting your reaction mixture with the this compound starting material. If an impurity in your reaction has the same Rf as an impurity in the starting material, this confirms carry-over.

    • Purity Analysis: Analyze the starting material using the HPLC or GC-MS methods outlined below to identify and quantify impurities.[11]

Problem: The this compound liquid has darkened or changed color.
  • Potential Cause 1: Minor Decomposition. While the pure compound is a pale-yellow liquid, prolonged or improper storage can lead to the formation of minute quantities of degradation products that may be colored.[4] This does not always mean the material is unusable, but it warrants investigation.

  • Recommended Action:

    • Assess Purity: A color change should always prompt a purity check via HPLC or NMR.[11][12] If purity is still high (>95%), the material can likely still be used, but for sensitive applications, using a fresh lot is recommended.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting issues potentially related to reagent stability.

G start Unexpected Experimental Result (e.g., Low Yield, Impurities) check_purity Assess Purity of This compound (See Protocol 4.2) start->check_purity purity_ok Purity > 95%? check_purity->purity_ok Analysis Complete review_storage Review Storage & Handling - Temp (2-8°C)? - Inert Atmosphere? - Equilibrated before opening? purify Purify Reagent or Use New Batch review_storage->purify proceed Proceed with Experiment purify->proceed purity_ok->review_storage No purity_ok->proceed Yes

Caption: Troubleshooting workflow for reagent-related issues.

Section 4: Advanced Stability & Purity Assessment

Q5: What is the primary chemical degradation pathway for this compound?

The primary degradation pathway is hydrolysis . In the presence of water, the electrophilic carbon of the bromomethyl group is attacked by the water molecule (a nucleophile), leading to a substitution reaction. This reaction cleaves the C-Br bond, forming 2-(hydroxymethyl)chroman and hydrobromic acid (HBr). The buildup of HBr can potentially catalyze further degradation.

Degradation Pathway Diagram

G cluster_main Hydrolysis of this compound A This compound B 2-(Hydroxymethyl)chroman A->B Nucleophilic Substitution C Hydrobromic Acid (HBr) A->C H2O H₂O (Moisture) H2O->A

References

handling and safety precautions for 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Bromomethyl)chroman

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist, this guide provides essential safety information, handling protocols, and troubleshooting advice for the use of this compound in a research environment. This document is designed to ensure both the integrity of your experiments and the safety of laboratory personnel.

Section 1: Critical Safety & Handling FAQs

This section addresses the most immediate questions regarding the safe handling and inherent hazards of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. According to safety data sheets, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is harmful if swallowed (H302). As with many brominated organic compounds, it should be treated as a potential alkylating agent and lachrymator. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Due to its irritant properties, comprehensive PPE is non-negotiable. The causality behind these choices is rooted in preventing all routes of exposure.

  • Hand Protection: Impervious gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact.[3]

  • Eye/Face Protection: Chemical safety goggles are required.[3][4] If there is a risk of splashing, a face shield must be worn in addition to goggles.[3][5]

  • Skin and Body Protection: An impervious protective lab coat is mandatory.[3] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6] If vapors/aerosols are generated, respiratory protection may be required.

Hazard Identification Summary
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation[1][2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicityGHS07WarningH335: May cause respiratory irritation[1][2]
Acute toxicity (Oral)GHS07WarningH302: Harmful if swallowed

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Review SDS for This compound B Verify Fume Hood Certification is Current A->B C Assemble All Required Apparatus and Reagents B->C D Don Mandatory PPE (Gloves, Goggles, Lab Coat) C->D E Retrieve Compound from Storage (2-8°C) D->E F Equilibrate to Room Temperature E->F G Perform Chemical Transformation F->G H Securely Cap Primary Container G->H I Decontaminate Glassware and Surfaces H->I J Return Compound to Locked Storage I->J K Dispose of Contaminated Waste in Labeled Container I->K L Remove PPE and Wash Hands Thoroughly J->L K->L

Caption: Standard workflow for safely handling this compound.

Section 2: Experimental Troubleshooting & Emergency Response

This section provides guidance for specific issues that may arise during experimentation or in the case of an accidental release.

Q3: My reaction yield is lower than expected. Could the this compound have degraded?

A3: Yes, this is possible. This compound is a reactive alkylating agent and can be sensitive to certain conditions.

  • Moisture Sensitivity: The compound may be sensitive to moisture.[5] Ensure it is stored in a tightly sealed container in a dry environment.[3][4][6]

  • Storage Temperature: The recommended storage temperature is 2-8°C.[2][7] Improper storage at higher temperatures can lead to degradation over time.

  • Troubleshooting Steps: To test for degradation, consider running a small-scale control reaction with a fresh batch or a known reactive nucleophile. You can also consider analytical methods like NMR to check the purity of your starting material.

Q4: What is the immediate first aid response for an exposure?

A4: Immediate and correct first aid is critical to mitigate harm. The response varies by the route of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • Skin Contact: Take off immediately all contaminated clothing.[6] Wash the affected area with plenty of soap and water.[3][8] If skin irritation or a rash occurs, get medical advice.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or stops, provide artificial respiration.[8] Call a poison center or doctor immediately.[3]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and then have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6]

Q5: A small amount of this compound spilled inside the fume hood. What is the correct cleanup procedure?

A5: For a small spill contained within a fume hood, follow these steps:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Confirm you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material like Chemizorb®, vermiculite, or sand.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][4] Avoid creating dust or aerosols.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.[9] The goal of decontamination is to physically remove the hazardous drug residue from the surface and transfer it to a disposable material.[10]

  • Disposal: All cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.[1]

Spill Response Decision Tree

G A Spill Detected B Is the spill large or outside of a fume hood? A->B C IMMEDIATELY EVACUATE AREA Alert others and contact EH&S B->C Yes D Small spill contained in fume hood B->D No E Ensure proper PPE is worn D->E F Cover spill with inert absorbent material E->F G Collect material into a labeled hazardous waste container F->G H Decontaminate the surface area thoroughly G->H I Dispose of all materials as hazardous waste H->I

Caption: Decision-making process for responding to a chemical spill.

Section 3: Storage & Disposal

Proper storage and disposal are crucial for maintaining chemical stability and ensuring long-term safety.

Q6: What are the correct storage conditions for this compound?

A6: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][4][11] The recommended storage temperature is between 2-8°C, often requiring refrigeration.[2][7] Store it locked up and away from incompatible materials such as strong oxidizing agents.[3][6]

Q7: How should I dispose of waste containing this compound?

A7: All waste, including unused product and contaminated materials from cleanup, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[1] Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[3] Do not allow the product to enter drains or waterways as it is toxic to aquatic life.[3]

References

Technical Support Center: Optimization of Reaction Conditions for 2-(Bromomethyl)chroman Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the alkylation of 2-(Bromomethyl)chroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. This resource is built upon established principles of nucleophilic substitution reactions and incorporates practical insights to address common challenges.

Introduction to this compound Alkylation

This compound is a valuable electrophilic building block in organic synthesis, particularly for the introduction of the chroman moiety into various molecules. The primary reaction pathway for this compound is nucleophilic substitution, specifically the SN2 mechanism, where a nucleophile displaces the bromide leaving group. This process is widely used for the C-N (N-alkylation) and C-O (O-alkylation) bond formation, leading to a diverse range of chroman derivatives with potential applications in medicinal chemistry.[1][2] The benzylic nature of the carbon-bromine bond enhances its reactivity towards nucleophilic attack.[3]

This guide will focus on the two most common applications: the N-alkylation of amines and the O-alkylation of phenols with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation reaction with this compound?

The alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the nucleophile (e.g., an amine or a phenoxide) attacks the electrophilic carbon atom bearing the bromine, while the bromide ion simultaneously departs as a leaving group.[3]

Q2: What are the key reaction parameters to consider for optimizing the alkylation?

The success of the alkylation reaction hinges on the careful selection of the following parameters:

  • Nucleophile: The nature and reactivity of the amine or phenol.

  • Base: To deprotonate the nucleophile (especially for phenols and some amines) and neutralize the HBr byproduct.

  • Solvent: To dissolve the reactants and influence the reaction rate.

  • Temperature: To provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.

  • Stoichiometry: The molar ratio of the reactants.

Q3: Which type of solvent is best suited for this reaction?

Polar aprotic solvents are generally preferred for SN2 reactions.[4] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone, can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[4]

Q4: How do I choose the right base for my reaction?

The choice of base depends on the pKa of the nucleophile.

  • For O-alkylation of phenols: A base is required to deprotonate the hydroxyl group to form the more nucleophilic phenoxide. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][5]

  • For N-alkylation of amines: Primary and secondary amines are often nucleophilic enough to react directly. However, a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically added to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the starting amine.[6] For less reactive amines, a stronger base might be necessary.

Q5: What are the common side reactions, and how can I minimize them?

The most common side reactions are:

  • Over-alkylation (for primary amines): The secondary amine product can react further with this compound to form a tertiary amine.[7] To minimize this, use an excess of the primary amine or add the alkylating agent slowly.

  • Elimination (E2): Although less common for benzylic halides, a strong, sterically hindered base can promote the elimination of HBr to form an alkene.[8][9] Using a less hindered base and moderate temperatures can mitigate this.

  • C-alkylation vs. O-alkylation (for phenols): While O-alkylation is generally favored, some conditions can lead to C-alkylation at the ortho or para positions of the phenol ring.[5] The choice of solvent and counter-ion can influence the regioselectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The amine is protonated, or the phenol is not deprotonated. 2. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. 3. Low Reaction Temperature: Insufficient energy for the reaction to proceed. 4. Degraded this compound: The reagent may have decomposed during storage.1. Ensure appropriate base is used: Add a non-nucleophilic base for amine alkylation. Use a suitable base (e.g., K₂CO₃, NaH) to deprotonate phenols. 2. Change or use a co-solvent: Switch to a more polar aprotic solvent like DMF or DMSO.[10] 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for side product formation.[11] 4. Use fresh or purified reagent: Store this compound in a sealed container in a dry environment at 2-8°C.[1]
Formation of Multiple Products 1. Over-alkylation of Primary Amines: The product is more nucleophilic than the starting material. 2. Mixture of C- and O-Alkylated Products (Phenols): Reaction conditions favor both pathways. 3. Presence of Elimination Product: Use of a strong, bulky base.1. Adjust stoichiometry: Use a 2-3 fold excess of the primary amine.[7] Alternatively, add the this compound slowly to the reaction mixture. 2. Optimize solvent and base: Polar aprotic solvents generally favor O-alkylation. The choice of the cation from the base can also influence the outcome.[5] 3. Use a weaker, less-hindered base: Switch from a bulky base like potassium tert-butoxide to K₂CO₃ or Et₃N.[8]
Difficult Product Purification 1. Unreacted Starting Materials: Incomplete reaction. 2. Polar Byproducts: Salts formed during the reaction (e.g., amine hydrobromide). 3. Similar Polarity of Product and Starting Material. 1. Drive the reaction to completion: Increase reaction time, temperature, or use a slight excess of the alkylating agent (if the nucleophile is not prone to over-alkylation). 2. Aqueous workup: Perform a liquid-liquid extraction. Wash the organic layer with water or a mild aqueous base (e.g., NaHCO₃ solution) to remove salts.[12] 3. Optimize chromatography: Use a different solvent system for column chromatography or consider recrystallization.

Experimental Protocols

Protocol 1: O-Alkylation of a Substituted Phenol

This protocol is adapted from a procedure for the synthesis of a chroman derivative.[1]

Reaction: this compound + 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester → 6-(Benzyloxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carboxylate derivative

Materials:

  • 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester in DMF at 0°C, add potassium carbonate.

  • Stir the mixture for 20 minutes at 0°C.

  • Add a solution of this compound in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with cold water.

  • Collect the resulting solid by filtration and wash with cold water to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: N-Alkylation of a Secondary Amine (Representative Protocol)

This protocol is based on analogous alkylations of secondary amines with benzylic halides.[13]

Reaction: this compound + Secondary Amine (e.g., Morpholine) → 2-((Morpholin-4-yl)methyl)chroman

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of morpholine in acetonitrile, add triethylamine.

  • Add a solution of this compound in acetonitrile dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove triethylamine hydrobromide.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Bases for O-Alkylation of Phenols

BaseStrengthSolubility in Aprotic SolventsComments
K₂CO₃ ModerateLowCommonly used, cost-effective, and generally provides good yields.[1]
Cs₂CO₃ StrongerHigherOften gives higher yields and faster reaction rates, but is more expensive.[5]
NaH StrongInsoluble (used as a dispersion)Very effective for deprotonating phenols, but requires anhydrous conditions and careful handling.[14]
Et₃N WeakHighGenerally not strong enough to deprotonate phenols effectively.

Table 2: Comparison of Common Solvents for Alkylation with this compound

SolventTypeDielectric ConstantBoiling Point (°C)Comments
DMF Polar Aprotic37153Excellent solvent for many SN2 reactions, dissolves a wide range of substrates.[1]
Acetonitrile (ACN) Polar Aprotic3882Good alternative to DMF, easier to remove under vacuum.[6]
Acetone Polar Aprotic2156Less polar than DMF and ACN, but can be effective for more reactive substrates.[15]
THF Moderately Polar Aprotic7.666Lower polarity, may result in slower reaction rates.
Ethanol (EtOH) Polar Protic2578Generally disfavored for SN2 reactions due to hydrogen bonding with the nucleophile.[4]

Visualization of Experimental Workflow

O-Alkylation Workflow

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Phenol in DMF add_base Add K2CO3 at 0°C start->add_base stir1 Stir for 20 min add_base->stir1 add_reagent Add this compound stir1->add_reagent warm_rt Warm to Room Temperature add_reagent->warm_rt stir2 Stir Overnight warm_rt->stir2 monitor Monitor by TLC stir2->monitor quench Dilute with Cold Water monitor->quench Reaction Complete filter Filter Solid quench->filter wash Wash with Water filter->wash purify Recrystallize wash->purify product Pure O-Alkylated Product purify->product

Caption: General workflow for the O-alkylation of a phenol with this compound.

N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine and Et3N in ACN add_reagent Add this compound Dropwise start->add_reagent stir Stir at Room Temperature (12-24h) add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete extract Dissolve in EtOAc, Wash with Water concentrate->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of an amine with this compound.

References

Technical Support Center: Purification of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)chroman. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile synthetic intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you achieve high purity and yield in your experiments.

Part 1: Impurity Identification and Characterization

A successful purification begins with understanding what you need to remove. Impurities in this compound typically originate from the starting materials, side reactions during bromination, or subsequent degradation.

Q1: What are the most common impurities I might encounter when synthesizing this compound?

The impurity profile of your crude product is intrinsically linked to your synthetic method. Given that radical bromination of a 2-methylchroman precursor is a common route, you can anticipate several classes of impurities.[1]

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-methylchroman or the parent chroman.

  • Hydrolysis Product: The primary and most common impurity is often 2-(Hydroxymethyl)chroman . The benzylic bromide is susceptible to nucleophilic attack by water, which can be present as a trace impurity in solvents or introduced during the aqueous workup.[2]

  • Brominating Agent Residues: If you use N-Bromosuccinimide (NBS), succinimide is a common byproduct that must be removed.

  • Over-brominated Species: Aggressive reaction conditions can lead to the formation of dibrominated or other poly-brominated chroman derivatives.

  • Acidic Byproducts: Reactions involving brominating agents like HBr or NBS can generate acidic species that may need to be neutralized and removed.

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} end Caption: Origin of common impurities during synthesis.

Q2: How can I use Thin-Layer Chromatography (TLC) to quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for monitoring reaction progress and evaluating crude product composition before committing to a large-scale purification.[3]

Recommended Protocol:

  • Plate: Use a standard silica gel 60 F254 plate.

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it carefully on the baseline of the TLC plate.

  • Eluent System: A good starting point is a mixture of Hexane and Ethyl Acetate. A ratio of 9:1 (Hexane:EtOAc) is often effective. Adjust the polarity as needed to achieve good separation.

  • Visualization:

    • UV Light (254 nm): As a chroman derivative, the product and related aromatic impurities will be UV-active and appear as dark spots.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing the alcohol impurity (2-(hydroxymethyl)chroman), which will typically appear as a yellow/brown spot upon gentle heating.

Interpreting the Results: The polarity of the compounds determines their retention factor (Rf). Less polar compounds travel further up the plate.

CompoundExpected PolarityExpected Rf Value (Approx.)
Unreacted 2-MethylchromanLeast PolarHigh Rf
This compound (Product) Intermediate PolarityMedium Rf
2-(Hydroxymethyl)chroman (Impurity)Most PolarLow Rf

A single, well-defined spot corresponding to your product is indicative of high purity. Multiple spots signal the presence of impurities that require removal.

Q3: What other analytical techniques are recommended for detailed impurity profiling?

While TLC is excellent for a quick check, more sophisticated techniques are necessary for definitive identification and quantification of impurities, as recommended by regulatory bodies like the ICH.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, unreacted starting materials, and confirming the mass of the desired product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their characteristic peaks do not overlap with the product signals.[8]

Part 2: Purification Methodologies & Troubleshooting

The choice between purification methods depends on the nature and quantity of impurities, as well as the physical state of your crude product. Flash column chromatography is the most universally effective technique.

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} end Caption: General purification workflow for this compound.

Q4: What is a standard protocol for purifying this compound by flash column chromatography?

Flash column chromatography is highly effective for separating this compound from both more polar (e.g., 2-(hydroxymethyl)chroman) and less polar (e.g., starting material) impurities.[9][10]

Detailed Experimental Protocol:

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[12] This technique generally provides superior separation compared to wet loading.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc), determined by your initial TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. For example, you might increase to 95:5 and then 90:10 Hexane:EtOAc.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound, which should be a pale-yellow liquid.

Troubleshooting Common Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product Degradation on Column The benzylic bromide is sensitive to the acidic nature of standard silica gel.Deactivate the silica gel: Before loading your sample, flush the packed column with 1-2 column volumes of your eluent containing 1-2% triethylamine (a non-nucleophilic base). Then, re-equilibrate the column with the starting eluent before loading the sample.[3][12] Alternatively, consider using a less acidic stationary phase like neutral alumina.
Poor Separation / Co-elution The chosen solvent system has insufficient resolving power.Optimize the eluent: The ideal TLC Rf for your product should be between 0.2-0.3 for good separation on a column. Test different solvent ratios and even different solvent systems (e.g., Hexane/DCM) to maximize the separation between your product and impurities on the TLC plate before running the column.
Low Yield After Purification Product is retained on the column or lost during workup.Ensure you elute with a sufficiently polar solvent at the end to wash off all compounds. Ensure complete transfer during the dry loading step. Perform multiple extractions (e.g., 3x) during the initial workup to maximize recovery from the aqueous layer.[3]
Q5: My product is "oiling out" instead of crystallizing. What should I do?

This compound is typically a liquid at room temperature, so traditional single-solvent recrystallization is not applicable. If you have a semi-solid crude product that you believe can be crystallized, "oiling out" is a common problem where the compound separates as a liquid instead of forming a crystalline lattice.

Troubleshooting Steps for Oiling Out:

  • Re-heat the Solution: Warm the mixture until the oil completely redissolves into the solvent.

  • Add More "Good" Solvent: Add a small amount of the solvent in which your compound is more soluble. This prevents premature saturation at too high a temperature.

  • Cool Slowly: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator. Slow cooling encourages the formation of an ordered crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface to create nucleation sites.

  • Use a Two-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., diethyl ether) and slowly add a "poor" solvent (e.g., hexanes) at room temperature until the solution just becomes cloudy. Warm slightly until it becomes clear again, then cool slowly.[13][14]

Part 3: Frequently Asked Questions (FAQs)

Q6: How should I properly store purified this compound to prevent degradation?

Due to its sensitivity to hydrolysis, proper storage is critical to maintain the purity of the compound.

  • Temperature: Store refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q7: The purified product is a pale-yellow liquid. Is this color an impurity?

The reported physical form of this compound is a pale-yellow liquid, so this is normal. However, if the color is dark brown or black, it may indicate the presence of decomposition products or other colored impurities. In such cases, a treatment with activated carbon during the initial workup (before filtration) can sometimes remove these colored byproducts.[15]

Q8: Can I use a simple aqueous wash during workup to improve purity?

Absolutely. A well-designed aqueous workup is a crucial first purification step.

  • After the reaction, quench and dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any acidic byproducts like HBr.

  • Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.[16]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your crude product for further purification.

References

Technical Support Center: Unexpected Reactivity of the Bromomethyl Group in Chromans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bromomethyl-substituted chromans. This guide is designed to move beyond standard textbook examples and address the nuanced and often unexpected reactivity of this versatile, yet challenging, functional group. Our goal is to provide you with the expert insights and practical troubleshooting strategies needed to navigate the complexities of your experiments, ensuring both success and scientific rigor.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common initial queries regarding the reactivity of bromomethyl chromans.

Q1: Why is the bromomethyl group in my chroman derivative so much more reactive and unstable than its chloromethyl counterpart?

A1: The enhanced reactivity of the bromomethyl group stems from the fundamental properties of the carbon-halogen bond. Bromine is a better leaving group than chlorine for two primary reasons:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. This means less energy is required to cleave the C-Br bond during a nucleophilic substitution reaction.

  • Leaving Group Stability: The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻). This allows the negative charge to be dispersed over a larger volume, making Br⁻ a more stable, and thus weaker, base. In chemical reactions, weaker bases are better leaving groups.

This heightened reactivity is a double-edged sword. While it facilitates desired transformations under milder conditions, it also increases the likelihood of undesired side reactions and compound instability.[1]

Q2: Beyond simple substitution, what are the common, "predictable" side reactions I should anticipate?

A2: Even in seemingly straightforward substitution reactions, several common side products can arise due to the high reactivity of the benzylic-like bromide. Always be vigilant for:

  • Hydrolysis: Trace amounts of water in your solvents or reagents can lead to the formation of the corresponding hydroxymethyl chroman. This is especially prevalent under basic conditions.

  • Solvolysis: If your solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, leading to the formation of methoxymethyl or ethoxymethyl ethers.

  • Dimerization/Oligomerization: The nucleophilic portion of one chroman molecule (like a phenol or an amine substituent elsewhere on the ring) can react with the bromomethyl group of another, leading to dimers or oligomers. This is often observed as an insoluble baseline material in your TLC analysis.

  • Elimination: Under strongly basic conditions, elimination to form an exocyclic methylene chroman derivative is possible, though typically less common than substitution.

  • Radical Coupling: Electrochemical studies on related bromomethyl coumarins have shown that one-electron reduction can lead to a radical intermediate, which can then couple with itself to form a dimer.[2] This suggests that under certain reductive or photolytic conditions, radical-mediated side reactions are plausible.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems encountered during reactions with bromomethyl chromans.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Recommended Action
Degradation of Starting Material The bromomethyl chroman is inherently unstable. Store it under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature (2-8 °C is recommended). Always check the purity of the starting material by ¹H NMR or LC-MS before use.
Hydrolysis/Solvolysis Rigorously dry all glassware and use anhydrous solvents. If the reaction requires a base, consider using a non-nucleophilic, hindered base (e.g., proton sponge, DBU) to minimize direct reaction with the bromomethyl group.
Incorrect Stoichiometry The high reactivity can lead to rapid consumption. Ensure accurate molar ratios. For bimolecular reactions, consider using a slight excess (1.1-1.2 equivalents) of the nucleophile.
Insufficient Reaction Time/Temperature While highly reactive, sterically hindered nucleophiles or chromans may require longer reaction times or gentle heating. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint and avoid decomposition from prolonged heating.
Problem 2: Complex Product Mixture and Difficulty in Purification
Observation Likely Cause How to Confirm Mitigation Strategy
Multiple spots on TLC with similar Rf values. Formation of rearranged isomers (see Section 3).Isolate the major byproducts and characterize them thoroughly using 2D NMR (COSY, HMBC) and high-resolution mass spectrometry (HRMS).Change reaction conditions to favor an SN2 mechanism (polar aprotic solvent, strong nucleophile, lower temperature) to avoid carbocation intermediates.
A smear of products or baseline material. Oligomerization or polymerization.Check the mass spectrum for species with multiples of the starting material's mass.Use high dilution conditions to disfavor intermolecular reactions. Add reagents slowly to maintain a low concentration of the reactive species.
Product mass is correct, but NMR is unexpectedly complex. Formation of diastereomers due to neighboring group participation (see Section 3.2).Use chiral chromatography or NMR with chiral shift reagents to identify and quantify the diastereomeric ratio.The stereochemical outcome may be inherent to the mechanism. If a specific stereoisomer is required, a different synthetic route may be necessary.

Section 3: Deep Dive - Unraveling Unexpected Reactivity

The chroman scaffold contains structural features that can lead to reaction pathways far more complex than a simple SN1 or SN2 substitution. This section explores these advanced concepts.

Case Study 1: Unexpected Bromo-tribromomethylation on a Chromenone

An attempt to perform a standard deprotonative bromination on a 2-methyl-3-formyl-chromenone using LiHMDS as a base and tetrabromomethane (CBr₄) as the bromine source did not yield the expected 2-(bromomethyl) product. Instead, a surprising bromo-tribromomethylation occurred, installing both a bromine atom and a tribromomethyl group onto the C2 position of the chromanone core.[3]

  • Reaction: 2-methyl-chromenone derivative + LiHMDS, then CBr₄

  • Expected Product: 2-(bromomethyl)-chromenone

  • Observed Product: 2-(bromomethyl)-2-(tribromomethyl)-chromanone[3]

Mechanistic Insight: This outcome suggests a complex radical and/or anionic mechanism where the initial enolate attacks the CBr₄, but the resulting intermediates are able to react further with the bromine source in an unexpected cascade.

Key Takeaway: Be cautious with your choice of brominating agent and reaction conditions. Highly reactive reagents like CBr₄ under basic conditions can open up unforeseen reaction pathways that dramatically alter the core structure of your molecule.

G cluster_0 Unexpected Bromo-tribromomethylation Start 2-Methyl-Chromenone Enolate Lithium Enolate Start->Enolate LiHMDS Intermediate Radical/Anionic Intermediate Enolate->Intermediate + CBr4 CBr4 CBr4 Product 2-(Bromomethyl)-2-(tribromomethyl) -chromanone Intermediate->Product Further reaction with CBr4 G cluster_main Carbocation Rearrangement Pathway A 6-(Bromomethyl)-7,7-dimethylchroman B Primary Carbocation (Unstable) A->B - Br⁻ C Tertiary Carbocation (More Stable) B->C 1,2-Methyl Shift E Direct Substitution Product (Nucleophile at CH2) B->E + Nucleophile (Minor Pathway) D Rearranged Product (Nucleophile at C7) C->D + Nucleophile G cluster_ngp Neighboring Group Participation by Ether Oxygen Start (R)-2-(Bromomethyl)chroman Intermediate Tricyclic Oxonium Ion Intermediate Start->Intermediate Intramolecular Attack (Displaces Br⁻) Product (R)-2-(Nuc)-methylchroman (Retention of Stereochemistry) Intermediate->Product External Nucleophile Attack

References

Validation & Comparative

A Senior Application Scientist's Guide to Selective Bromination: Synthesizing 2-(Bromomethyl)chroman as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bromination in Chroman-Based Drug Discovery

The chroman framework, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including Vitamin E and various anticancer agents.[1][2] Its derivatives are extensively explored for a wide spectrum of pharmacological activities. A key transformation in the synthesis of novel chroman-based drug candidates is the introduction of a functional handle for further molecular elaboration. Benzylic bromination, which installs a reactive C-Br bond adjacent to an aromatic system, is a powerful tool for this purpose.

This guide provides an in-depth comparison of common brominating agents, not by treating 2-(Bromomethyl)chroman as a reagent, but by framing it as a valuable synthetic target. We will dissect the methodologies for its synthesis, focusing on the critical choice of brominating agent to achieve high selectivity and yield. Understanding this choice is paramount for any researcher aiming to leverage the synthetic potential of the chroman scaffold. This compound is not a brominating agent itself, but rather a versatile alkyl halide intermediate, whose own synthesis provides a perfect case study for comparing the performance of reagents like N-Bromosuccinimide (NBS) and molecular bromine (Br₂).[3][4]

The Target Molecule: Profile of this compound

This compound is a reactive intermediate characterized by a chroman backbone with a bromomethyl group at the C2 position.[3] This position, being adjacent to both the aromatic ring and the heterocyclic oxygen, can be considered "benzylic-like." This structural feature makes the bromine atom an excellent leaving group, rendering the compound highly susceptible to nucleophilic substitution reactions.[3][5] This reactivity is the cornerstone of its utility, allowing chemists to introduce a diverse array of functional groups and build more complex, biologically active molecules.[4][6]

Comparative Analysis of Brominating Agents for Benzylic-like Positions

The primary challenge in synthesizing this compound from a precursor like 2-methylchroman is achieving selective bromination at the methyl group without promoting unwanted reactions, such as bromination of the electron-rich aromatic ring. The choice of reagent is therefore dictated by the desired reaction mechanism: free-radical substitution for the benzylic position versus electrophilic aromatic substitution for the ring.[7][8]

Data Presentation: Reagent Performance for Selective Bromination
ReagentFormulaPrimary Reaction TypeSelectivity for Benzylic PositionSafety & HandlingTypical Byproducts
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Free-Radical Substitution[9]High [10]White crystalline solid, easy to handle, relatively safe.[11]Succinimide (solid, removable by filtration).
Molecular Bromine (Br₂) Br₂Free-Radical & Electrophilic[7]Low to Moderate [12]Fuming, highly corrosive, and toxic red-brown liquid; difficult to handle.[11][13]Hydrogen Bromide (HBr), a corrosive gas; aromatic bromination products.
Pyridinium Tribromide C₅H₅N·HBr₃Electrophilic SubstitutionVery Low (favors ring bromination)Red crystalline solid, safer than liquid Br₂.[11]Pyridinium hydrobromide.
Dibromoisocyanuric Acid (DBI) C₃HBr₂N₃O₃Electrophilic SubstitutionVery Low (favors ring bromination)Solid, mild, and effective for aromatic systems.[11][14]Isocyanuric acid.

Analysis: As the data clearly indicates, N-Bromosuccinimide (NBS) is the superior agent for selective benzylic bromination. Its mechanism of action is the key to its success. NBS provides a low, constant concentration of molecular bromine (Br₂) in situ, which is essential for favoring the radical pathway over competing electrophilic reactions.[13][15] In contrast, using bulk Br₂ directly creates a high concentration of the electrophile, increasing the likelihood of undesired aromatic substitution, especially on the activated chroman ring system.[10][12]

Mechanistic Insights: The Basis for Selectivity

To fully appreciate the superiority of NBS for this application, a detailed look at the competing reaction mechanisms is necessary.

Mechanism 1: Desired Free-Radical Benzylic Bromination (Favored by NBS)

This reaction proceeds via a radical chain mechanism, typically initiated by light (hν) or a radical initiator like AIBN (Azobisisobutyronitrile).[16]

  • Initiation: The initiator or light causes homolytic cleavage of the N-Br bond in NBS (or the Br-Br bond in the trace amount of Br₂ present), generating a bromine radical (Br•).[9][17]

  • Propagation (Step A): The highly reactive bromine radical abstracts a hydrogen atom from the weakest C-H bond available—the benzylic-like methyl group on the chroman—to form a resonance-stabilized benzylic radical and HBr.[18][19]

  • Propagation (Step B): The benzylic radical reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.[20]

  • The Role of NBS: The HBr generated in Step A reacts with NBS to produce succinimide and a fresh molecule of Br₂. This crucial step keeps the concentration of Br₂ extremely low, starving the competing electrophilic pathway and ensuring the radical reaction predominates.[15]

.dot

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_nbs_role NBS Role (Maintaining Low [Br₂]) i1 NBS + Initiator (hν) i2 Br• i1->i2 Homolytic Cleavage p1 2-Methylchroman i2->p1 Initiates Propagation p2 Benzylic Radical (Resonance Stabilized) p1->p2 + Br• - HBr n1 HBr (from Prop. A) p1->n1 p3 This compound p2->p3 + Br₂ - Br• p4 Br₂ (low concentration) p2->p4 needs p4->p2 provides Br n3 Br₂ n1->n3 + NBS n2 NBS n3->p4 Supplies n4 Succinimide

Caption: Free-Radical Benzylic Bromination Workflow with NBS.

Mechanism 2: Undesired Electrophilic Aromatic Substitution (Risk with Br₂)

When a high concentration of Br₂ is present, especially with a Lewis acid catalyst (which may not even be necessary for an activated ring), an electrophilic attack on the aromatic ring occurs.

  • Formation of Electrophile: Br₂ polarizes, and one bromine atom acts as an electrophile (Br⁺).

  • Electrophilic Attack: The π electrons of the electron-rich benzene ring of the chroman attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A base removes a proton from the ring, restoring aromaticity and yielding the aryl bromide product.

.dot

G s1 Chroman Ring (Electron-Rich) s3 Sigma Complex (Carbocation Intermediate) s1->s3 + Br₂ s2 Br₂ (High Concentration) s4 Aryl Bromide Product (Undesired) s3->s4 - H⁺ s5 HBr s4->s5 Byproduct

Caption: Competing Electrophilic Aromatic Substitution Pathway.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps that ensure the integrity of the final product.

Protocol 1: Selective Synthesis of this compound using NBS (Recommended)
  • Objective: To achieve high-yield, selective bromination at the C2-methyl position of 2-methylchroman.

  • Causality: This protocol leverages the controlled generation of bromine radicals from NBS to ensure benzylic substitution is the overwhelmingly favored pathway. Carbon tetrachloride (CCl₄) is a traditional solvent for radical reactions; however, safer alternatives like acetonitrile or cyclohexane can also be effective. AIBN is chosen as a thermal initiator that decomposes at a predictable rate under reflux conditions.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylchroman (1 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq.).

    • Add a sufficient volume of anhydrous carbon tetrachloride (CCl₄) or cyclohexane to dissolve the starting material.

    • Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The use of a lamp (visible or UV) can also be used to initiate the reaction.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete when the solid NBS, which is denser than the solvent, has been consumed and replaced by the less dense succinimide byproduct, which floats.

    • Once complete, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold solvent to recover any trapped product.

    • Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel.

Protocol 2: Non-Selective Bromination using Molecular Bromine (Not Recommended)
  • Objective: To demonstrate the bromination of 2-methylchroman using Br₂, highlighting the potential for side reactions.

  • Causality: This protocol uses light to initiate a radical reaction but does not control the Br₂ concentration. The high initial concentration of Br₂ significantly increases the probability of competing electrophilic aromatic substitution, leading to a mixture of products and lower yields of the desired compound. Extreme caution is required due to the hazardous nature of Br₂.

  • Methodology:

    • CAUTION: Perform in a well-ventilated fume hood. Wear appropriate PPE.

    • Dissolve 2-methylchroman (1 eq.) in anhydrous carbon tetrachloride (CCl₄) in a flask equipped with a dropping funnel and reflux condenser.

    • Irradiate the flask with a high-intensity lamp (e.g., 250W sun lamp).

    • Slowly add a solution of molecular bromine (Br₂, 1.0 eq.) in CCl₄ dropwise to the refluxing solution. The characteristic red-brown color of bromine should dissipate as it is consumed.

    • Continue reflux and irradiation until HBr evolution ceases (can be tested with moist pH paper at the top of the condenser).

    • Cool the reaction and work up as described in Protocol 1 (steps 7-9).

    • Expected Outcome: Analysis of the product mixture will likely show the desired this compound along with one or more isomers of bromo-2-methylchroman (resulting from aromatic substitution), necessitating a more challenging purification.

Conclusion and Strategic Outlook

For drug development professionals and synthetic chemists, the selective functionalization of privileged scaffolds like chroman is a critical task. This guide demonstrates that for the synthesis of this compound, a versatile synthetic intermediate, the choice of brominating agent is paramount.

N-Bromosuccinimide (NBS) is unequivocally the reagent of choice. Its unique ability to maintain a low, steady-state concentration of Br₂ ensures that the desired free-radical substitution at the benzylic-like position proceeds with high selectivity and yield.[10][15] In contrast, molecular bromine, while a powerful reagent, lacks this control and presents significant challenges in both selectivity and safe handling.[11][13]

By understanding the underlying mechanisms and employing field-proven protocols, researchers can confidently synthesize key building blocks like this compound, paving the way for the discovery and development of novel chroman-based therapeutics.[3][21]

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)chroman is a vital heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules and complex organic structures.[1] The chroman scaffold is a privileged structure in medicinal chemistry, and the introduction of a reactive bromomethyl group at the C2 position provides a key handle for further molecular elaboration through nucleophilic substitution and coupling reactions.[1] Given its role as a critical building block, the unambiguous synthesis and rigorous validation of its structure and purity are paramount to ensure the reliability and reproducibility of subsequent research and development efforts.

This guide provides an in-depth, experience-driven protocol for the synthesis of this compound. It further establishes a comprehensive framework for its validation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will compare a standard synthetic methodology with viable alternatives and underscore the causality behind critical experimental and analytical choices, ensuring a self-validating workflow from starting materials to the final, characterized product.

Section 1: Synthesis of this compound – A Protocol Deep Dive

The synthesis of this compound is most commonly achieved via the bromination of the parent chroman structure.[1] Among various brominating agents, N-Bromosuccinimide (NBS) is frequently employed due to its reliability and selectivity, often in the presence of a radical initiator.

Causality Behind Experimental Choices:
  • Reagent Selection (NBS): N-Bromosuccinimide is an ideal source of bromine radicals under mild conditions, which is crucial for selectively targeting the benzylic-like position at C2 of the chroman ring. This avoids unwanted aromatic bromination which can occur under harsher, electrophilic conditions.

  • Initiator (AIBN or Benzoyl Peroxide): A radical initiator is necessary to initiate the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical that propagates the chain reaction.

  • Solvent (Carbon Tetrachloride or Acetonitrile): An inert solvent that can facilitate the reaction without participating in it is essential. Carbon tetrachloride has been traditionally used, though safer alternatives like acetonitrile are now more common.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical precaution to prevent side reactions, such as oxidation, which can lead to impurities.[2]

Detailed Experimental Protocol: Radical Bromination
  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chroman (1.0 eq) and a suitable solvent such as acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reaction: Flush the flask with nitrogen gas. Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield this compound as a pure product.

Section 2: The Core of Validation – NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential to confirm the identity and purity of the synthesized this compound.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[2][3][4]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Referencing: CDCl₃ provides a convenient residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR, which can be used for calibration.[2][6] Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[3]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

Data Interpretation and Validation

The key to validation is matching the observed spectral data with the expected signals for the target structure.

¹H NMR (Expected Data) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons6.8 - 7.2Multiplet4HAr-H
Methylene Protons (CH₂Br)~3.5 - 3.7Multiplet2H-CH₂Br
Methine Proton (OCH)~4.3 - 4.5Multiplet1HO-CH
Methylene Protons (Ar-CH₂)~2.8 - 3.0Multiplet2HAr-CH₂
Methylene Protons~1.9 - 2.2Multiplet2H-CH₂-CH₂-

Rationale: The protons of the bromomethyl group are expected to appear downfield (around 3.5-3.7 ppm) due to the electron-withdrawing effect of the adjacent bromine atom.[7] The aromatic protons will reside in their typical region (6.8-7.2 ppm).[8]

¹³C NMR (Expected Data) Chemical Shift (δ, ppm) Assignment
Aromatic Carbons115 - 155C -Ar
Methylene Carbon (CH₂Br)~35-C H₂Br
Methine Carbon (OCH)~75O-C H
Methylene Carbon (Ar-CH₂)~24Ar-C H₂
Methylene Carbon~29-C H₂-CH₂-

Rationale: The carbon atom attached to the bromine will be shifted downfield compared to a standard alkyl carbon.[9] The aromatic carbons will span a wider range depending on their substitution.[6][10]

Section 3: Confirming Molecular Integrity – Mass Spectrometry

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and for identifying the presence of the bromine atom through its characteristic isotopic pattern.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis Method: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for this compound, providing both retention time data for purity assessment and the mass spectrum for structural confirmation.[11][12]

  • Data Acquisition: Acquire the mass spectrum, ensuring a scan range that includes the expected molecular ion peaks.

Data Interpretation and Validation

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13][14] This results in a characteristic pattern for any bromine-containing ion.

Mass Spectrometry (Expected Data) m/z Value Relative Intensity Assignment
Molecular Ion (M⁺)~226~100%[C₁₀H₁₁⁷⁹BrO]⁺
Molecular Ion (M+2)~228~98%[C₁₀H₁₁⁸¹BrO]⁺
Key FragmentM - 80 (HBr)Variable[C₁₀H₁₀O]⁺

Rationale: The presence of two peaks of almost equal intensity, separated by 2 m/z units, in the molecular ion region is a definitive signature of a monobrominated compound.[14][15] This provides unequivocal evidence for the successful incorporation of the bromine atom.

Section 4: Visualizing the Workflow

A streamlined workflow is crucial for efficiency and reproducibility. The following diagram illustrates the logical progression from synthesis to final validation.

Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_data Data Analysis & Confirmation Start Chroman + NBS Reaction Radical Bromination Start->Reaction AIBN, Reflux Workup Aqueous Work-up Reaction->Workup Purify Column Chromatography Workup->Purify NMR_Sample NMR Sample Prep (5-10 mg in CDCl3) Purify->NMR_Sample MS_Sample MS Sample Prep (Dilute Solution) Purify->MS_Sample NMR_Acq 1H & 13C NMR Acquisition NMR_Sample->NMR_Acq NMR_Data NMR Data Analysis: - Chemical Shift - Integration - Multiplicity NMR_Acq->NMR_Data MS_Acq GC-MS Acquisition MS_Sample->MS_Acq MS_Data MS Data Analysis: - Molecular Ion - Isotopic Pattern (M, M+2) - Fragmentation MS_Acq->MS_Data Final Structure Confirmed: This compound NMR_Data->Final MS_Data->Final

Caption: Workflow from synthesis to spectroscopic validation.

Section 5: Comparative Analysis of Synthetic Routes

While radical bromination with NBS is a robust method, other synthetic strategies exist. Understanding these alternatives provides valuable context for method selection based on available resources, scale, and desired purity profile.

Method Description Advantages Disadvantages
Radical Bromination (NBS) Reaction of chroman with NBS and a radical initiator.Good selectivity for the C2 position, mild conditions, readily available reagents.Use of potentially hazardous solvents (historically CCl₄), requires careful control to avoid over-bromination.
Electrophilic Bromination Uses Br₂ with a Lewis acid catalyst (e.g., AlCl₃).[1]Can be effective for certain substrates.Poor selectivity, often leads to a mixture of aromatic and benzylic bromination, harsh conditions.
Photocatalytic Bromination Utilizes a photocatalyst and a bromine source under visible light.[1]Very mild conditions (room temp), high functional group tolerance, environmentally friendly.[1]May require specialized equipment (photoreactor), catalyst screening may be necessary.
Mitsunobu Reaction Conversion of 2-chromanmethanol to the bromide using PPh₃ and a bromine source (e.g., CBr₄).Excellent for stereospecific conversion if starting from an enantiopure alcohol.Requires synthesis of the precursor alcohol, generates triphenylphosphine oxide as a byproduct which can be difficult to remove.

Conclusion

The successful synthesis of this compound is a foundational step for its application in further synthetic endeavors. This guide has detailed a reliable and well-established protocol for its preparation via radical bromination. More critically, it has laid out a rigorous, multi-technique validation strategy employing both NMR spectroscopy and Mass Spectrometry. By cross-correlating the data from ¹H NMR, ¹³C NMR, and MS, researchers can possess a high degree of confidence in the structural integrity and purity of their material. The characteristic signals—specifically the chemical shifts in NMR and the M/M+2 isotopic pattern in MS—serve as a self-validating system, ensuring that the foundational building block for complex drug discovery programs is of the highest quality.

References

Comparative Reactivity of 2-(Bromomethyl)chroman and 2-(Chloromethyl)chroman: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the reactivity of 2-(Bromomethyl)chroman and 2-(Chloromethyl)chroman, two key intermediates in the synthesis of various biologically active molecules. While direct, head-to-head experimental kinetic data for these specific compounds is not extensively published, this document synthesizes fundamental principles of organic chemistry, reactivity trends of analogous benzylic halides, and established experimental protocols to offer a robust predictive comparison. This guide is intended for researchers, scientists, and drug development professionals to inform experimental design and synthetic strategy.

Introduction: The Significance of 2-(Halomethyl)chromans

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The 2-(halomethyl) derivatives, specifically this compound and 2-(chloromethyl)chroman, are versatile intermediates, allowing for the introduction of various functional groups at the 2-position through nucleophilic substitution reactions.[3] The choice between the bromo- and chloro- derivatives can significantly impact reaction rates, yields, and overall synthetic efficiency. Understanding their relative reactivity is therefore paramount for optimizing synthetic routes.

Theoretical Framework: The Principles Governing Halide Reactivity

The reactivity of 2-(halomethyl)chromans in nucleophilic substitution reactions is primarily governed by two key factors: the nature of the leaving group and the stability of the potential carbocation intermediate. These compounds can undergo substitution via either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions.[4]

Leaving Group Ability: Bromide vs. Chloride

In both SN1 and SN2 reactions, the rate is influenced by the ability of the leaving group to depart. A good leaving group is a weak base that is stable in solution.[5][6] When comparing the halide ions, their basicity decreases down the group in the periodic table.[7] Consequently, the leaving group ability increases as follows:

I- > Br- > Cl- > F- [7]

This trend is attributed to the larger size and greater polarizability of the bromide ion compared to the chloride ion, which allows it to better stabilize the negative charge.[8] Therefore, from the perspective of leaving group ability alone, This compound is expected to be more reactive than 2-(Chloromethyl)chroman .[7][8]

Substrate Structure: The "Benzylic-like" Nature of 2-(Halomethyl)chroman

The halomethyl group at the 2-position of the chroman ring is adjacent to both an oxygen atom and a benzene ring, giving it a "benzylic-like" character. Benzylic halides are known to be particularly reactive in nucleophilic substitution reactions because the adjacent π-system of the benzene ring can stabilize the transition states of both SN1 and SN2 pathways.[4][9]

  • SN1 Pathway: In an SN1 reaction, the rate-determining step is the formation of a carbocation.[10] The proximity of the benzene ring and the ether oxygen in the chroman structure can effectively stabilize the resulting primary carbocation at the 2-position through resonance, making the SN1 pathway more accessible than for a simple primary alkyl halide.[11]

  • SN2 Pathway: In an SN2 reaction, the nucleophile attacks the electrophilic carbon in a backside attack, proceeding through a pentacoordinate transition state.[10] The π-system of the benzene ring can also stabilize this transition state, accelerating the reaction rate.[4]

Predicted Comparative Reactivity

Based on the theoretical principles outlined above, a clear prediction of the relative reactivity can be made.

Compound Leaving Group Predicted Relative Reactivity Rationale
This compoundBr-HigherBromide is a better leaving group than chloride due to its lower basicity and greater polarizability.[7][8]
2-(Chloromethyl)chromanCl-LowerChloride is a poorer leaving group than bromide.[7][8]

This predicted difference in reactivity is expected to be significant and observable under various reaction conditions.

Experimental Design for Comparative Reactivity Analysis

To empirically validate the predicted reactivity, a comparative kinetic study can be designed. A common and effective method for comparing the reactivity of alkyl halides is through a competition experiment or by monitoring the progress of parallel reactions under identical conditions.[12][13] The Finkelstein reaction, which involves the exchange of a halogen with iodide, is a classic example suitable for this purpose.[12]

Proposed Experimental Protocol: Comparative Finkelstein Reaction

Objective: To quantitatively compare the SN2 reactivity of this compound and 2-(Chloromethyl)chroman.

Materials:

  • This compound

  • 2-(Chloromethyl)chroman

  • Sodium iodide (NaI)

  • Anhydrous acetone (HPLC grade)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Thermostatted water bath or heating block

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound and 2-(Chloromethyl)chroman in anhydrous acetone containing a known concentration of an internal standard.

    • Prepare a solution of sodium iodide (e.g., 0.2 M) in anhydrous acetone.

  • Reaction Setup:

    • In two separate, labeled reaction vials, place equal volumes of the sodium iodide solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25°C or 50°C) in a thermostatted bath.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions, add an equal volume of the respective halochroman stock solution to each vial simultaneously and start a timer.

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a large volume of cold water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • Analysis:

    • Analyze the organic extracts by GC-FID or HPLC to determine the concentration of the starting material (2-(halomethyl)chroman) relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the starting material (ln[R-X]) versus time for each reaction.

    • For a pseudo-first-order reaction (with a large excess of nucleophile), the slope of this plot will be equal to -kobs (the observed rate constant).

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.

    • Compare the calculated rate constants for this compound and 2-(Chloromethyl)chroman to determine their relative reactivity.

Expected Outcome

It is anticipated that the reaction of this compound will proceed at a significantly faster rate than that of 2-(Chloromethyl)chroman. This will be reflected in a steeper slope on the ln[R-X] vs. time plot and a larger calculated rate constant.

Visualization of Key Concepts

Reaction Mechanism

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Reactants_SN2 Nu⁻ + 2-(Halomethyl)chroman TS_SN2 [Nu---CH₂(chroman)---X]⁻ (Transition State) Reactants_SN2->TS_SN2 Backside Attack Products_SN2 Nu-CH₂(chroman) + X⁻ TS_SN2->Products_SN2 Inversion of Stereochemistry Reactant_SN1 2-(Halomethyl)chroman Intermediate_SN1 [2-(Carbocation)chroman]⁺ + X⁻ (Resonance Stabilized) Reactant_SN1->Intermediate_SN1 Slow, Rate-determining Product_SN1 Nu-CH₂(chroman) Intermediate_SN1->Product_SN1 Fast, + Nu⁻

Caption: Generalized SN1 and SN2 pathways for 2-(halomethyl)chromans.

Experimental Workflow

G Prep Prepare Equimolar Solutions (Halochromans + Internal Standard) and NaI Solution Setup Equilibrate NaI Solutions in Reaction Vials at T Prep->Setup Initiate Add Halochroman Solutions to Initiate Reactions Setup->Initiate Monitor Withdraw and Quench Aliquots at Timed Intervals Initiate->Monitor Analyze Analyze Organic Extracts by GC or HPLC Monitor->Analyze Data Plot ln[R-X] vs. Time and Calculate Rate Constants Analyze->Data Compare Compare Rate Constants to Determine Relative Reactivity Data->Compare

Caption: Experimental workflow for comparative kinetic analysis.

Implications for Drug Development and Organic Synthesis

The choice between this compound and 2-(Chloromethyl)chroman can have practical consequences in a research and development setting:

  • Reaction Time and Throughput: The higher reactivity of the bromo- derivative can lead to shorter reaction times, increasing laboratory throughput.

  • Reaction Conditions: The greater reactivity of this compound may allow for milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates.

  • Cost and Availability: 2-(Chloromethyl)chroman is often less expensive and more readily available than its bromo- counterpart. For large-scale synthesis, a cost-benefit analysis may favor the use of the chloro- derivative, even if it requires more forcing reaction conditions.

  • Selectivity: In molecules with multiple electrophilic sites, the differential reactivity of the chloro- and bromomethyl groups could potentially be exploited for selective transformations.

Conclusion

References

Introduction: The Versatility and Reactivity of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Bromomethyl)chroman Reaction Products

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds, including flavonoids and antioxidants.[1][2] this compound, in particular, serves as a highly valuable synthetic intermediate. Its structure combines a stable chroman ring system with a reactive bromomethyl group at the 2-position, making it an ideal precursor for introducing a wide array of functional groups.[3] The primary reactivity of this compound stems from the C-Br bond, which is susceptible to nucleophilic attack, and its ability to participate in various coupling reactions.[3][4]

Part 1: Common Reaction Pathways and Product Classes

The reactivity of this compound is dominated by the electrophilic carbon of the bromomethyl group. This allows for a variety of bond-forming reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

The most common transformation is the nucleophilic substitution of the bromide leaving group.[5][6] The reaction can proceed through either an SN1 or SN2 mechanism, largely dependent on the nucleophile, solvent, and reaction conditions.[7][8] The benzylic nature of the carbocation that would be formed in an SN1 pathway makes this route plausible, though backside attack via an SN2 mechanism is also common with strong nucleophiles.[9]

  • With N-nucleophiles (Amines): Reaction with primary or secondary amines yields the corresponding 2-(aminomethyl)chroman derivatives. These are crucial for introducing basic centers, which can be important for modulating pharmacokinetic properties in drug candidates.

  • With O-nucleophiles (Alcohols, Phenols): Alkoxides or phenoxides react to form ether linkages, resulting in 2-(alkoxymethyl)chroman or 2-(phenoxymethyl)chroman products.

  • With S-nucleophiles (Thiols): Thiols readily displace the bromide to form thioethers, which are valuable for further functionalization or for their own biological activities.[3]

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C bonds, palladium-catalyzed cross-coupling reactions are exceptionally powerful tools.

  • Suzuki-Miyaura Coupling: This reaction couples the bromomethyl group with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base.[3] This method is highly effective for creating new C-C bonds to aryl, heteroaryl, or alkyl groups. The mechanism involves oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product.[3]

  • Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This involves the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] This reaction is instrumental in building extended π-systems or providing a handle for click chemistry.

Unexpected Reactivity

While the aforementioned reactions are predictable, it is critical to be prepared for unexpected outcomes. For instance, in an attempt at deprotonative bromination on a related chromenone system, an unexpected bromo-tribromomethylation occurred.[10] This underscores the necessity of rigorous structural elucidation rather than relying solely on expected reaction pathways.

Part 2: A Validating Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous determination of chemical structures. Each technique provides a piece of the puzzle, and together they create a self-validating system.

G cluster_reagents Alternative Reagents cluster_methods Alternative Methods Reagent1 This compound (This Guide) Method1 Nucleophilic Substitution Reagent1->Method1 Reagent2 2-(Tosyloxymethyl)chroman Reagent2->Method1 Reagent3 2-Methylchroman + NBS Target Target Molecule: Functionalized Chroman Reagent3->Target Radical Bromination Method1->Target Method2 Photocatalytic C-H Functionalization Method2->Target

References

A Comparative Guide to the Biological Efficacy of 2-(Bromomethyl)chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman Scaffold and the Strategic Importance of the 2-(Bromomethyl) Group

The chroman ring system, a bicyclic structure featuring a benzene ring fused to a tetrahydropyran ring, is a privileged scaffold in medicinal chemistry. It forms the core of numerous naturally occurring and synthetic molecules with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the chroman core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

This guide focuses on a specific, highly reactive class of derivatives: 2-(Bromomethyl)chromans. The introduction of a bromomethyl group at the 2-position is a strategic decision in drug design for two primary reasons:

  • Enhanced Reactivity: The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution, making 2-(bromomethyl)chroman a valuable synthetic intermediate for creating diverse libraries of compounds.[4]

  • Intrinsic Biological Activity: The bromomethyl group itself can act as an alkylating agent, capable of forming covalent bonds with biological nucleophiles, such as amino acid residues (cysteine, histidine) in target proteins. This reactivity can lead to irreversible inhibition of enzymes or disruption of protein function, a mechanism exploited in the design of potent therapeutic agents. Furthermore, some derivatives can generate highly reactive quinonimine methide intermediates, which are key to their function as enzyme inhibitors.[1][5]

This document provides a comparative analysis of the biological efficacy of various this compound derivatives and related analogues, supported by experimental data and detailed protocols. We will explore their performance in key therapeutic areas, offering researchers and drug developers critical insights into their structure-activity relationships and potential applications.

Anticancer Efficacy: Targeting Cell Proliferation and Survival

Chroman derivatives have shown significant promise as anticancer agents, often acting through the induction of apoptosis and interference with cellular pathways that control cell proliferation.[4] The inclusion of a bromomethyl group or a similar bromo-acetyl moiety can enhance cytotoxic effects against various cancer cell lines.[6]

Comparative Performance of Chroman Derivatives

Several studies have highlighted the potent cytotoxic effects of functionalized chromans. While direct data on this compound is often embedded within broader studies, the efficacy of related structures provides a strong rationale for their investigation. For instance, a series of chroman derivatives incorporating Schiff base and isatin moieties at the second position were evaluated for their anti-breast cancer activity.[2][7]

Compound/Derivative ClassCancer Cell LineEfficacy Metric (GI₅₀ / IC₅₀)Key Findings & Reference
Compound 6i (Chroman-isatin-Schiff base hybrid)MCF-7 (Breast)GI₅₀ = 34.7 µMExerted remarkable inhibitory effects on cell growth.[2][7][8]
Chromene derivative 2 HT-29 (Colon)More active than DoxorubicinShowed promising anticancer activity, highlighting the potential of the core scaffold.[8][9]
Chromene derivative 5 HepG-2 (Liver)More active than DoxorubicinDemonstrates scaffold effectiveness against liver cancer cell lines.[8][9]
Pyrazolo[1,5-a]pyrimidine 7c (from 6-bromo-coumarin)HEPG2-1 (Liver)IC₅₀ = 2.70 µMBromo-substituted coumarins serve as precursors to highly active heterocyclic systems.[10]
Thiazole 23g (from 6-bromo-coumarin)HEPG2-1 (Liver)IC₅₀ = 3.50 µMDemonstrates the utility of the bromo-coumarin scaffold in generating potent cytotoxins.[10]

The data suggests that the chroman/chromene scaffold, particularly when halogenated, is a fertile ground for discovering potent anticancer agents. The activity of compound 6i underscores the potential of modifications at the 2-position of the chroman ring.[2][7]

Workflow for Assessing Anticancer Activity

The logical workflow for evaluating the anticancer potential of new derivatives involves a tiered screening process, starting from broad cytotoxicity assays and moving towards specific mechanistic studies.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis (2-Bromomethyl-Chroman Derivatives) B Cytotoxicity Screening (MTT / SRB Assay) A->B Test C IC50 Determination (Multiple Cancer Cell Lines) B->C Quantify D Mechanism of Action Studies (Apoptosis, Cell Cycle Arrest) C->D Investigate E Xenograft Mouse Model D->E Advance Lead Compound F Efficacy & Toxicity Assessment E->F Evaluate

Caption: Workflow for anticancer drug discovery with chroman derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational method for assessing the cytotoxic activity of compounds.[6] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.

Causality: This assay provides a quantitative measure of cell viability. A decrease in the rate of formazan production is directly proportional to the number of viable cells, thus indicating the compound's cytotoxic or cytostatic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[6]

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a key driver of numerous diseases. Chroman derivatives have been identified as potent anti-inflammatory agents, capable of inhibiting the production of pro-inflammatory mediators.[11][12] A notable example is Centchroman, which has demonstrated significant anti-inflammatory action in various animal models.[12][13]

Comparative Performance of Chroman Derivatives

The anti-inflammatory effects of chromans are often linked to their ability to suppress inflammatory signaling pathways. Studies show that substitutions on the chroman ring play a critical role in determining their inhibitory activities.[14]

Compound/Derivative ClassAssay/ModelTarget/MechanismKey Findings & Reference
Centchroman Carrageenin-induced edema (rat)Not fully elucidated, but independent of adrenocortical hormones.Possesses significant anti-inflammatory and anti-arthritic activity with a low ulcerogenic index.[12][13]
Compound 14 (Amidochroman)TNF-α-induced ICAM-1 expression (HUVEC cells)Inhibition of ICAM-1Found to be the most potent compound in its series, highlighting the importance of side-chain modifications.[14]
Compound 8 (2-phenyl-4H-chromen-4-one)LPS-stimulated RAW264.7 cellsInhibition of NO, IL-6, TNF-α via TLR4/MAPK pathwaySuppresses inflammation by inhibiting key pro-inflammatory mediators and their upstream signaling pathway.[15]

These findings illustrate that the chroman scaffold can be modified to produce potent inhibitors of inflammatory responses. The mechanism often involves the downregulation of key signaling molecules like TNF-α and the inhibition of pathways such as TLR4/MAPK.[14][15]

Signaling Pathway: TLR4/MAPK Inhibition

Many anti-inflammatory compounds function by interrupting the signaling cascade initiated by inflammatory stimuli like lipopolysaccharide (LPS). The TLR4/MAPK pathway is a central hub in this process.

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 MAPK MAPK Cascade (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Chroman Chroman Derivative (e.g., Compound 8) Chroman->MAPK Inhibition Chroman->NFkB Inhibition

Caption: Inhibition of the TLR4/MAPK pathway by chroman derivatives.

Experimental Protocol: Inhibition of NO Production in Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Causality: LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO, a key pro-inflammatory mediator. A reduction in NO levels in the presence of the test compound indicates inhibition of the inflammatory cascade.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour before inflammatory stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. The Griess reagent detects the nitrite concentration, which serves as an indirect measure of NO production.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Calculation: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Antimicrobial Efficacy: Combating Pathogenic Microbes

Chromene and coumarin derivatives, particularly halogenated ones, are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[16][17] The bromoacetyl group, structurally similar to the bromomethyl group, has been shown to be a key feature for antibacterial action.[17][18]

Comparative Performance of Bromo-Substituted Derivatives

The presence of bromine in the molecular structure often enhances antimicrobial potency. Studies on halogenated coumarins provide valuable insights into the potential of 2-(bromomethyl)chromans.

Compound/Derivative ClassTarget Organism(s)Efficacy Metric (MIC)Key Findings & Reference
3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3) B. cereus, B. coagulans, S. faecalis0.75 mg/mLShowed significant bacterial growth inhibition against several Gram-positive species.[17][18]
3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3) E. coli, S. aureus1.5 mg/mLActive against both Gram-negative and Gram-positive bacteria.[17]
3-(2,2-dibromoacetyl)-2H-chromen-2-one (CMRN6) B. cereus, B. coagulans, S. faecalis0.75 mg/mLThe di-bromo derivative showed comparable activity to the mono-bromo compound.[17][18]

The mechanism of action for these compounds can involve multiple strategies, including the inhibition of essential bacterial enzymes like DNA gyrase, disruption of protein synthesis, and damage to the bacterial membrane, leading to cell lysis.[16]

Structure-Activity Relationship (SAR) Logic

The development of effective antimicrobial agents from the chroman scaffold relies on understanding how structural modifications impact biological activity. The presence and position of the bromomethyl group are critical variables.

start Chroman Scaffold q1 Introduce Bromomethyl Group at C2? Yes No start:f0->q1:head res1 Increased Electrophilicity (Potential for Covalent Inhibition) q1:yes->res1 res2 Baseline Activity q1:no->res2 q2 Add Electron-Withdrawing Groups (EWGs) to Benzene Ring? Yes No q3 Add Lipophilic Groups? Yes No q2:no->q3:head res3 Enhanced Target Interaction q2:yes->res3 res4 Improved Membrane Permeation q3:yes->res4 res5 Potential for Reduced Permeability q3:no->res5 res1->q2:head res3->q3:head end Optimized Antimicrobial Candidate res4->end:f0

Caption: SAR decision tree for optimizing antimicrobial chroman derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Causality: This assay directly measures the potency of a compound against a specific microbial strain. It is a critical first step in evaluating potential new antibiotics and is essential for establishing a dose-response relationship.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the well is clear).

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a highly promising class of compounds with diverse and potent biological activities. The inherent reactivity of the bromomethyl group, combined with the versatility of the chroman ring system, provides a powerful platform for developing novel therapeutics.

  • Anticancer: Derivatives have demonstrated significant cytotoxicity against breast, colon, and liver cancer cell lines, often with greater potency than standard chemotherapeutics like Doxorubicin.[8][9]

  • Anti-inflammatory: The chroman core is effective in suppressing key inflammatory pathways like TLR4/MAPK and reducing the expression of pro-inflammatory cytokines.[14][15]

  • Antimicrobial: Halogenated derivatives show potent activity against a range of pathogenic bacteria, establishing a clear structure-activity relationship where the bromo-substituent is crucial for efficacy.[17][18]

Future research should focus on synthesizing and screening libraries of this compound derivatives with diverse substitutions on the aromatic ring to further refine structure-activity relationships. Mechanistic studies are crucial to identify the specific cellular targets of the most potent compounds, paving the way for their optimization as next-generation drug candidates.

References

spectroscopic data for 2-(Bromomethyl)chroman vs its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison Guide: 2-(Bromomethyl)chroman and Its Derivatives for Researchers and Drug Development Professionals

Introduction: The Versatility of the Chroman Scaffold

In the landscape of medicinal chemistry and drug discovery, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds, including vitamin E (α-tocopherol) and various synthetic therapeutic agents.[1] The functionalization of this scaffold is key to modulating its pharmacological properties. This compound, in particular, serves as a crucial synthetic intermediate.[2] The bromomethyl group at the 2-position is a versatile handle, acting as a potent electrophile for nucleophilic substitution, thereby allowing for the facile introduction of a wide array of functional groups.[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the spectroscopic signatures of this compound against its key derivatives. Understanding these spectral shifts is paramount for unambiguous structural elucidation, reaction monitoring, and purity assessment—cornerstones of efficient drug development. We will delve into the causality behind the observed spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

Core Spectroscopic Principles: A Brief Overview

Before comparing specific molecules, it is essential to understand what each spectroscopic technique reveals about molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing detailed information about the connectivity and functional groups in a molecule.[4][5]

  • Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups (e.g., C=O, O-H, N₃) absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence or absence.[6][7]

  • Mass Spectrometry (MS) : MS measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. For halogenated compounds, the isotopic distribution provides a highly distinctive signature.[8][9]

General Experimental Protocols

The following are detailed, self-validating methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-15 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10][11]

  • Instrumentation : Utilize a 400 MHz or higher NMR spectrometer for optimal resolution.[12][13]

  • ¹H NMR Acquisition :

    • Set the spectral width to encompass a range of -1 to 13 ppm.

    • Acquire data for 16-32 scans to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Use a spectral width of 0-220 ppm.[5][11]

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid derivatives, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.[10][13]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • First, record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of percent transmittance.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[11]

  • Instrumentation : An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer can be used. EI is common for inducing fragmentation.

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • In EI mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

    • The analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.

Spectroscopic Profile of this compound

This compound (C₁₀H₁₁BrO) serves as our reference compound.[2][14] Its structure dictates a specific and predictable spectroscopic fingerprint.

Caption: Core structure of this compound.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is the most informative for initial identification.

  • Aromatic Protons (δ 6.8-7.2 ppm) : The four protons on the benzene ring will appear as a complex multiplet in this region. Their exact shifts and coupling patterns depend on the substitution, but they are clearly distinct from the aliphatic protons.

  • Chroman Ring Proton (H2) (δ ~4.3-4.5 ppm) : The proton on the carbon bearing the bromomethyl group (C2) will appear as a multiplet. Its downfield shift is due to the deshielding effects of both the adjacent oxygen atom and the bromomethyl group.

  • Bromomethyl Protons (-CH₂Br) (δ ~3.5-3.7 ppm) : These two protons are diastereotopic and will likely appear as two separate signals (doublet of doublets). Their significant downfield shift is caused by the strong electron-withdrawing effect of the bromine atom. A typical range for benzylic bromides is δ 3.4–4.7 ppm.[4]

  • Chroman Ring Protons (H3, H4) (δ ~1.9-2.2 ppm and ~2.7-3.0 ppm) : The four protons on C3 and C4 of the saturated ring will appear as complex multiplets in the upfield region.

¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum confirms the carbon skeleton.

  • Aromatic Carbons (δ ~117-155 ppm) : Six signals are expected for the six unique carbons of the benzene ring. The carbon attached to the oxygen (C8a) will be the most downfield in this group.

  • Chroman Ring Carbon (C2) (δ ~75-80 ppm) : This carbon is shifted downfield due to the attachment of the electronegative oxygen atom.

  • Bromomethyl Carbon (-CH₂Br) (δ ~33-38 ppm) : The carbon directly attached to bromine is significantly deshielded and appears in this characteristic region for alkyl bromides.[15]

  • Chroman Ring Carbons (C3, C4) (δ ~20-30 ppm) : These aliphatic carbons appear in the upfield region of the spectrum.[5][16]

IR Spectroscopy (Thin Film)

The IR spectrum is useful for identifying key functional groups.

  • Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹ (e.g., ~3030-3070 cm⁻¹).

  • Aliphatic C-H Stretch : Peaks just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹).

  • C-O-C Stretch : A strong, characteristic band for the ether linkage in the chroman ring, typically around 1230-1250 cm⁻¹.

  • C-Br Stretch : A peak in the fingerprint region, usually found between 600-700 cm⁻¹, which confirms the presence of the bromo group.

Mass Spectrometry (EI)

The mass spectrum provides the molecular weight and a key isotopic signature.

  • Molecular Ion Peak (M⁺) : A crucial feature will be a pair of peaks of nearly equal intensity for the molecular ion, one at m/z 226 (for the ⁷⁹Br isotope) and one at m/z 228 (for the ⁸¹Br isotope). This M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[8][9]

  • Key Fragmentation : A prominent fragment is often observed corresponding to the loss of the bromine atom (M-Br), resulting in a peak at m/z 147. Another common fragmentation is the loss of the entire bromomethyl group, leading to a fragment at m/z 131.

Comparative Spectroscopic Analysis with Derivatives

The true power of spectroscopy lies in comparing related structures. By changing the functionality of this compound, we can observe predictable and informative shifts in the spectral data.

Derivative 1: 2-(Hydroxymethyl)chroman

Replacing the bromine atom with a hydroxyl group (-OH) significantly alters the electronic environment.

Spectroscopic DataThis compound (Reference)2-(Hydroxymethyl)chroman (Derivative)Rationale for Change
¹H NMR (-CH₂X) ~3.5-3.7 ppm~3.6-3.8 ppmThe electronegativity of O is similar to Br, so the shift of the attached methylene protons is comparable. However, the pattern will simplify. A broad singlet for the -OH proton will also appear (its chemical shift is concentration and solvent dependent).
¹³C NMR (-CH₂X) ~33-38 ppm~60-65 ppmOxygen is more electronegative than bromine, causing a significant downfield shift for the attached carbon. This is a very clear diagnostic shift.[16]
IR (cm⁻¹) C-Br: 600-700O-H Stretch: ~3200-3600 (broad) The appearance of a strong, broad O-H stretching band is the most telling feature in the IR spectrum, confirming the successful substitution. The C-Br peak will be absent.
MS (m/z) M/M+2 at 226/228M⁺ at 164The molecular ion peak shifts to a lower m/z reflecting the mass of OH vs. Br. The characteristic M/M+2 bromine pattern disappears.
Derivative 2: 2-(Azidomethyl)chroman

The azide group (-N₃) is a valuable functional group for "click chemistry" and has a highly characteristic spectroscopic signature.

Spectroscopic DataThis compound (Reference)2-(Azidomethyl)chroman (Derivative)Rationale for Change
¹H NMR (-CH₂X) ~3.5-3.7 ppm~3.3-3.5 ppmThe azide group is less electron-withdrawing than bromine, causing a slight upfield (to the right) shift of the methylene protons.
¹³C NMR (-CH₂X) ~33-38 ppm~50-55 ppmThe carbon attached to the azide group is deshielded compared to an alkane but less so than the carbon attached to bromine, resulting in a shift to this intermediate region.
IR (cm⁻¹) C-Br: 600-700N₃ Stretch: ~2100 (strong, sharp) The azide group has an extremely strong and sharp antisymmetric stretching vibration around 2100 cm⁻¹.[17] This peak is in a relatively "clean" region of the spectrum and is an unambiguous indicator of the azide's presence.
MS (m/z) M/M+2 at 226/228M⁺ at 189The molecular ion peak reflects the mass of the azide derivative. A common fragmentation is the loss of N₂, resulting in a strong M-28 peak. The bromine isotopic pattern is absent.
Derivative 3: 6-Methoxy-2-(bromomethyl)chroman

Adding a substituent to the aromatic ring demonstrates how electronic effects are transmitted through the molecule.

Spectroscopic DataThis compound (Reference)6-Methoxy-2-(bromomethyl)chroman (Derivative)Rationale for Change
¹H NMR (Aromatic) Multiplet, δ 6.8-7.2Simpler pattern, upfield shiftThe electron-donating methoxy group shields the aromatic protons, shifting them upfield. The substitution pattern (e.g., at C6) will lead to a more defined splitting pattern (e.g., doublets and a singlet) compared to the unsubstituted ring. A sharp singlet for the -OCH₃ protons will appear around δ 3.8 ppm.
¹³C NMR (Aromatic) δ ~117-155Shifts consistent with -OCH₃ groupThe aromatic carbon attached to the methoxy group (C6) will be strongly shifted downfield (~150-160 ppm), while other ring carbons (ortho and para) will be shifted upfield due to increased electron density. A new peak for the methoxy carbon will appear around δ 55-60 ppm.
IR (cm⁻¹) No prominent features in 2800-2900 regionC-H stretch of -OCH₃: ~2850Additional C-O stretching bands associated with the aryl ether will appear.
MS (m/z) M/M+2 at 226/228M/M+2 at 256/258The molecular weight increases by 30 mass units (for the -OCH₂ group), so the entire M/M+2 pattern shifts to m/z 256/258.

Workflow for Spectroscopic Analysis

The logical flow of analysis is critical for efficient structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Validation start Synthesized Product (e.g., Chroman Derivative) purify Purification (Chromatography/Recrystallization) start->purify ms Mass Spectrometry (MS) - Confirm Molecular Weight - Check for Br Isotope Pattern purify->ms Initial Check ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (e.g., -OH, -N₃, C=O) ms->ir Functional Group ID nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Detailed Structural Elucidation - Confirm Connectivity ir->nmr Full Structure Confirmation final Structure Confirmed & Purity Assessed nmr->final

Caption: A typical workflow for the synthesis and spectroscopic elucidation of novel chroman derivatives.

Conclusion

This guide demonstrates that ¹H NMR, ¹³C NMR, IR, and MS are highly complementary techniques for the structural analysis of this compound and its derivatives. For the medicinal chemist and drug development professional, mastering the interpretation of these spectroscopic techniques is not merely an academic exercise; it is a fundamental requirement for accelerating the design-synthesis-testing cycle. The predictable shifts and characteristic signatures, such as the bromine isotope pattern in MS or the azide stretch in IR, provide rapid, reliable, and essential feedback for synthetic campaigns. By understanding the causal relationships between chemical structure and spectral output, researchers can confidently navigate the complexities of novel molecule synthesis and characterization.

References

A Comparative Guide to the Synthetic Routes of 2-(Bromomethyl)chroman: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Bromomethyl)chroman as a Synthetic Intermediate

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The chroman scaffold is a privileged structure found in a variety of biologically active compounds, including vitamin E and various flavonoids. The introduction of a reactive bromomethyl group at the 2-position provides a versatile handle for further chemical modifications, such as nucleophilic substitutions and coupling reactions. This allows for the synthesis of a diverse library of chroman derivatives for drug discovery and development, targeting a wide range of therapeutic areas. This guide provides a comparative overview of the primary synthetic routes to this compound, offering insights into the underlying mechanisms, experimental considerations, and the relative merits of each approach.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several distinct strategies, primarily involving the functionalization of a pre-existing chroman ring system. The most common methods are radical bromination of 2-methylchroman and the conversion of 2-(hydroxymethyl)chroman.

Route 1: Radical Bromination of 2-Methylchroman

This is arguably the most direct and widely employed method for the synthesis of this compound. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position of 2-methylchroman. The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical.[1][2][3]

Mechanism: The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5] The initiator promotes the homolytic cleavage of the N-Br bond in N-bromosuccinimide (NBS), generating a bromine radical. This bromine radical then abstracts a benzylic hydrogen from 2-methylchroman to form a resonance-stabilized benzylic radical and HBr. The HBr reacts with NBS to produce a molecule of bromine (Br₂). The benzylic radical then reacts with Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.[2][6]

Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (AIBN) Br_radical Br• Initiator->Br_radical Heat/Light NBS NBS 2-Methylchroman 2-Methylchroman Benzylic_Radical Benzylic Radical 2-Methylchroman->Benzylic_Radical Br• This compound This compound Benzylic_Radical->this compound Br2 Br_radical_regen Br• Br2 Br2 HBr->Br2 NBS

Figure 1: Simplified workflow of the radical bromination of 2-methylchroman.

Advantages:

  • Direct conversion of a readily available starting material.

  • Generally high regioselectivity for the benzylic position.[1]

Disadvantages:

  • Requires the use of radical initiators and careful control of reaction conditions to avoid side reactions, such as over-bromination or aromatic bromination.

  • The use of halogenated solvents like carbon tetrachloride is common but environmentally unfavorable.[4]

Route 2: Bromination of 2-(Hydroxymethyl)chroman

Mechanism: The conversion of the alcohol to the bromide can be achieved using various reagents. A common method involves the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction with PBr₃ proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. Alternatively, reagents like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide can be used in an Appel-type reaction.

Alcohol Bromination Mechanism 2-Hydroxymethylchroman 2-(Hydroxymethyl)chroman Intermediate Activated Intermediate (e.g., O-Phosphonium salt) 2-Hydroxymethylchroman->Intermediate Brominating Reagent This compound This compound Intermediate->this compound Br⁻ (SN2) Brominating_Reagent Brominating Reagent (e.g., PPh3/CBr4)

Figure 2: General pathway for the bromination of 2-(hydroxymethyl)chroman.

Advantages:

  • Avoids the use of radical initiators and potentially harsh conditions.

  • Can be a cleaner reaction with fewer side products compared to radical bromination.

Disadvantages:

  • Requires a two-step synthesis from a less common starting material.

  • Reagents like PBr₃ and SOBr₂ are corrosive and require careful handling.

Comparative Data of Synthetic Routes

ParameterRoute 1: Radical Bromination of 2-MethylchromanRoute 2: Bromination of 2-(Hydroxymethyl)chroman
Starting Material 2-Methylchroman2-(Hydroxymethyl)chroman
Key Reagents N-Bromosuccinimide (NBS), Radical Initiator (AIBN)PBr₃ or PPh₃/CBr₄
Typical Solvent Carbon Tetrachloride (CCl₄) or AcetonitrileDichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature Reflux (typically 77-82°C)0°C to room temperature
Reaction Time 2-6 hours1-4 hours
Reported Yield (Analogous) 60-85%70-90%
Key Considerations Requires anhydrous conditions; potential for side reactions.Reagents are moisture-sensitive and corrosive.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, adapted from established procedures for similar transformations.

Protocol 1: Radical Bromination of 2-Methylchroman with NBS

Materials:

  • 2-Methylchroman

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylchroman (1.0 eq).

  • Add anhydrous carbon tetrachloride or acetonitrile as the solvent.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bromination of 2-(Hydroxymethyl)chroman with PPh₃ and CBr₄

Materials:

  • 2-(Hydroxymethyl)chroman

  • Triphenylphosphine (PPh₃)

  • Carbon Tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)chroman (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Conclusion and Future Perspectives

Both radical bromination of 2-methylchroman and nucleophilic substitution of 2-(hydroxymethyl)chroman represent viable synthetic routes to this compound. The choice of method will largely depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.

The radical bromination route is more direct but requires careful control to ensure selectivity. The development of more environmentally benign solvent systems for this reaction is an area for future improvement. The alcohol substitution route offers milder conditions and potentially higher yields but involves an additional synthetic step.

As the demand for novel chroman-based compounds in drug discovery continues to grow, the optimization of these synthetic routes and the development of new, more efficient methods for the preparation of key intermediates like this compound will remain an important area of research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)chroman

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of 2-(Bromomethyl)chroman (CAS No. 852181-00-1). As a brominated heterocyclic compound, its management requires a thorough understanding of its chemical properties to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard protocols.

Core Hazard Analysis: Understanding the "Why"

This compound is a reactive organic compound due to the presence of a bromomethyl group.[1] This functional group makes the molecule susceptible to nucleophilic substitution reactions, which underlies its utility in synthesis but also contributes to its potential hazards.[1] As a halogenated organic compound, it is classified as hazardous waste and requires specific disposal pathways to prevent environmental release and mitigate risks associated with toxicity and reactivity.[2][3][4] Improper disposal can lead to the contamination of aqueous ecosystems and unforeseen reactions if mixed with incompatible chemicals in the general waste stream.

The primary hazards associated with this compound, and similar brominated organics, include skin irritation, serious eye irritation, and potential respiratory irritation.[5] Therefore, all handling and disposal procedures are designed to minimize direct contact and prevent the release of vapors.[6][7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE strategy is the first line of defense against exposure.[7] The selection of appropriate barriers is critical and must be strictly enforced whenever handling this compound in any capacity.

Protection Type Recommended Equipment Rationale & Causality
Eye & Face Protection Chemical splash goggles compliant with OSHA or EN166 standards. A full-face shield should be worn over goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential.Protects against accidental splashes which can cause serious eye irritation or damage. The face shield provides a secondary barrier for the entire face.
Skin Protection Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect for perforations before use and practice proper removal techniques to avoid self-contamination.[7][8] Clothing: A chemical-resistant lab coat or apron and closed-toe shoes are mandatory.[4][7]Prevents skin contact, which can lead to irritation. Brominated compounds may be absorbed through the skin, necessitating the use of impervious materials.[7]
Respiratory Protection All handling, including transfers and weighing, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[4][7]Protects the respiratory tract from irritation and potential toxicity caused by inhaling volatile vapors.[4]

The Disposal Protocol: A Step-by-Step Mandate

The proper segregation and containment of this compound waste is the most critical aspect of its disposal. Halogenated organic compounds require a distinct and separate waste stream.[3][4][9]

Step 1: Designate the Correct Waste Stream
  • All waste containing this compound must be classified as "Halogenated Organic Hazardous Waste." [2][9]

  • Crucially, do not mix this waste with non-halogenated organic waste. [3][10] The co-mingling of these streams complicates the disposal process and significantly increases disposal costs, as halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize acidic byproducts like hydrobromic acid.[3][10][11]

Step 2: Liquid Waste Collection
  • Select a Container: Use a designated, chemically compatible waste container, typically glass or high-density polyethylene (HDPE), that can be securely sealed.[3][12]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[3] Clearly list all constituents, including "this compound" and any solvents, with their estimated percentages.[9] Vague labels are a primary cause of safety incidents and disposal rejection.

  • Accumulation: Keep the waste container tightly sealed when not in use.[2][9] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment to mitigate spills.[3]

Step 3: Solid Waste Collection
  • Segregation: All disposable materials that have come into contact with this compound are also considered hazardous waste.[2][7] This includes gloves, pipette tips, absorbent pads, and contaminated weighing paper.

  • Containment: Collect these materials in a separate, clearly labeled, sealed plastic bag or a designated container for solid hazardous waste.[2][7] The label should indicate "Solid Halogenated Organic Waste" and list the relevant contaminants.

Step 4: Arranging for Final Disposal
  • Once the waste container is full (do not exceed 90% capacity), or if waste has been accumulated for the maximum time allowed by institutional policy, contact your organization's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor for pickup.[13]

  • Never dispose of this chemical down the drain or in standard trash.[4][10]

Spill and Decontamination Procedures

Immediate and correct action during a spill is vital to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert all personnel in the immediate vicinity and evacuate non-essential personnel from the area.[2][5]

  • Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside a hood, extinguish all nearby ignition sources.[2]

  • Contain the Spill: Wearing the full PPE detailed in Section 2, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3][7]

  • Neutralization (for small spills): For minor spills, treatment with a reducing agent like sodium thiosulfate can be considered before absorption to neutralize the reactive bromine.[2][11]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[14] All materials used for decontamination must also be disposed of as solid hazardous waste.[2]

Visualized Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of this compound waste, ensuring safety and compliance at every stage.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound liquid Liquid Waste (Pure compound, solutions) start->liquid Is it liquid? solid Solid Waste (Contaminated gloves, wipes, etc.) start->solid Is it solid? liquid_container 1. Use sealed, compatible container (Glass or HDPE). 2. Label: 'Hazardous Waste - Halogenated Organic'. 3. List ALL constituents and %. liquid->liquid_container solid_container 1. Use sealed, compatible bag or container. 2. Label: 'Hazardous Waste - Solid Halogenated Organic'. 3. List primary contaminants. solid->solid_container storage_area Store in designated Satellite Accumulation Area (SAA) with secondary containment. liquid_container->storage_area solid_container->storage_area ehs_pickup Contact EHS or Licensed Waste Contractor for Pickup storage_area->ehs_pickup disposal_final Incineration at licensed facility ehs_pickup->disposal_final

Caption: A flowchart outlining the key steps for the safe segregation, containment, and disposal of waste containing this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.